1-Benzothiophene-5-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-benzothiophene-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NS/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJUOWGTGHKFKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383676 | |
| Record name | 1-BENZOTHIOPHENE-5-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060-63-1 | |
| Record name | 1-BENZOTHIOPHENE-5-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzothiophene-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Benzothiophene-5-carbonitrile (CAS: 2060-63-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzothiophene-5-carbonitrile is a heterocyclic aromatic compound featuring a benzothiophene core with a nitrile functional group at the 5-position. The benzothiophene scaffold is a prominent structural motif in medicinal chemistry, found in a variety of biologically active compounds and approved pharmaceuticals.[1][2] This privileged structure imparts specific physicochemical and pharmacological properties, making its derivatives, including this compound, valuable intermediates and potential lead compounds in drug discovery.[2][3] This document provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis, potential biological activities, and its role as a building block in the development of novel therapeutics.
Physicochemical Properties
This compound is a white to light yellow solid at room temperature.[4] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2060-63-1 | [3] |
| Molecular Formula | C₉H₅NS | [3] |
| Molecular Weight | 159.21 g/mol | [3] |
| Appearance | White to light yellow solid | [4] |
| Melting Point | 69 °C | [4] |
| Boiling Point | 130-140 °C (at 7 Torr) | [4] |
| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [4] |
| Storage Temperature | 2-8°C | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. One common and effective method involves the cyanation of a 5-halo-substituted benzothiophene precursor, such as 5-bromo-1-benzothiophene. Palladium-catalyzed cyanation reactions are a well-established and versatile methodology for the introduction of a nitrile group onto an aromatic ring.[5]
Synthesis via Palladium-Catalyzed Cyanation of 5-Bromo-1-benzothiophene
This section provides a detailed, representative experimental protocol for the synthesis of this compound from 5-bromo-1-benzothiophene using a palladium-catalyzed cyanation reaction with zinc cyanide.
Experimental Protocol:
Materials:
-
5-Bromo-1-benzothiophene
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Zinc powder
-
Zinc acetate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Nitrogen gas (N₂)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1-benzothiophene (1 equivalent), zinc cyanide (0.6 equivalents), zinc powder (0.25 equivalents), and zinc acetate (0.04 equivalents).
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.02 equivalents) and 1,1'-bis(diphenylphosphino)ferrocene (0.04 equivalents) to the flask.
-
Evacuate the flask and backfill with nitrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe. The reaction mixture is typically set to a concentration of 0.2-0.5 M with respect to the starting bromide.
-
Heat the reaction mixture to 100 °C and stir for 1-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Diagram of Synthetic Workflow:
Caption: Palladium-catalyzed cyanation workflow.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling constants would be influenced by the positions of the protons on the benzothiophene ring system and the electron-withdrawing nature of the nitrile group. |
| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. The carbon of the nitrile group (C≡N) would appear around δ 115-120 ppm. The quaternary carbons of the fused ring system would also be present. |
| IR (Infrared) | A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration around 2220-2240 cm⁻¹. Aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.[6] |
| MS (Mass Spec.) | The molecular ion peak (M⁺) would be observed at m/z 159. Fragmentation patterns may involve the loss of HCN (m/z 27) or other characteristic fragments of the benzothiophene ring.[7] |
Biological Activity and Drug Development Potential
The benzothiophene nucleus is a key pharmacophore in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS-active agents.[2][8] While specific biological data for this compound is limited in publicly accessible literature, its structural similarity to known bioactive molecules suggests its potential as a valuable intermediate or a lead compound in drug discovery.
Potential as an Intermediate in Anticancer Drug Discovery
Derivatives of benzothiophene, particularly those with an acrylonitrile moiety, have shown potent anticancer activity through the inhibition of tubulin polymerization.[3][9] These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10] this compound can serve as a crucial starting material for the synthesis of such benzothiophene-based anticancer agents.
Signaling Pathway of Tubulin Polymerization Inhibitors:
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 2060-63-1 [m.chemicalbook.com]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
physical properties of 1-Benzothiophene-5-carbonitrile
Executive Summary
This document provides a comprehensive technical overview of 1-Benzothiophene-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. The benzothiophene scaffold is a key structural motif in various pharmacologically active agents. This guide consolidates available data on its physical properties, spectroscopic characteristics, and relevant experimental protocols to support research and development activities. All quantitative data has been summarized in tabular format for clarity and ease of comparison.
Chemical and Physical Properties
This compound is a solid, white to light yellow substance at room temperature.[1] It possesses the core benzo[b]thiophene structure with a nitrile group substituted at the 5-position.
General Properties
| Property | Value | Source(s) |
| CAS Number | 2060-63-1 | [1][2][3] |
| Molecular Formula | C₉H₅NS | [2][3][4] |
| Molecular Weight | 159.21 g/mol | [2][3] |
| Appearance | White to light yellow solid | [1] |
| Purity | ≥95% (Commercially available) | [3] |
Physical Properties
| Property | Value | Source(s) |
| Melting Point | 69 °C | [1] |
| Boiling Point | 312.7 °C (at 760 mmHg) 130-140 °C (at 7 Torr) | [2] [1] |
| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [1] |
| Flash Point | 69 °C | [2] |
| Storage Temperature | 2-8°C | [1] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents like acetone, ether, and benzene (inferred from parent compound). | |
| XLogP (Predicted) | 2.8 | [4] |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely available in public literature; however, analytical data can be requested from commercial suppliers.[5] The following sections describe the expected spectroscopic characteristics based on the compound's structure and data from related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approx. 7.0-8.5 ppm). The five protons on the bicyclic ring system would appear as a series of doublets and multiplets, reflecting their coupling relationships.
-
¹³C NMR: The carbon NMR spectrum would display nine distinct signals for the nine carbon atoms. The nitrile carbon (C≡N) would appear downfield (typically 115-125 ppm), while the other eight carbons of the benzothiophene ring would resonate in the aromatic region (approx. 120-145 ppm).
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by several key absorption bands:
-
C≡N Stretch: A sharp, strong absorption band is expected in the range of 2220-2260 cm⁻¹ for the nitrile group.
-
Aromatic C-H Stretch: Peaks would appear above 3000 cm⁻¹.
-
C=C Stretch: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry of the parent compound, benzo[b]thiophene, shows a strong molecular ion peak (m/z = 134) and a significant fragment at m/z = 89.[6] For this compound, the molecular ion peak [M]⁺• would be observed at m/z ≈ 159. Predicted mass-to-charge ratios for various adducts are listed below.
| Adduct | Predicted m/z | Source(s) |
| [M+H]⁺ | 160.02155 | [4] |
| [M+Na]⁺ | 182.00349 | [4] |
| [M-H]⁻ | 158.00699 | [4] |
| [M]⁺ | 159.01372 | [4] |
Experimental Protocols
While a specific, peer-reviewed synthesis protocol for this compound was not identified, plausible methods can be derived from established literature on the synthesis of substituted benzothiophenes.[7][8]
General Synthesis Approach
A common and versatile method for constructing the benzothiophene ring system involves the cyclization of ortho-substituted benzene derivatives. For this compound, a potential route could involve a palladium-catalyzed C-H arylation or a copper-mediated thiolation-annulation reaction starting from an appropriately substituted bromoalkynylbenzene and a sulfur source.[7]
Purification Protocol: Recrystallization
High-purity this compound can be obtained via recrystallization. The general procedure is as follows:
-
Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when heated. A mixture of an alcohol (e.g., isopropanol) and water is often effective for the parent compound.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent or solvent mixture with stirring until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before being filtered hot to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
Purity analysis of this compound can be effectively performed using reverse-phase HPLC. A representative method is detailed below, based on protocols for similar aromatic nitriles.[9][10][11]
-
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water. For Mass Spectrometry compatibility, a volatile acid like 0.1% formic acid can be added to both phases.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Dilute to a final concentration of approximately 0.1 mg/mL with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Visualized Workflow
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.
References
- 1. This compound CAS#: 2060-63-1 [m.chemicalbook.com]
- 2. This compound | 2060-63-1 | CAA06063 [biosynth.com]
- 3. rheniumshop.co.il [rheniumshop.co.il]
- 4. PubChemLite - this compound (C9H5NS) [pubchemlite.lcsb.uni.lu]
- 5. 2060-63-1|this compound|BLD Pharm [bldpharm.com]
- 6. Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzothiophene synthesis [organic-chemistry.org]
- 8. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 9. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Separation of Thiophene-3-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1-Benzothiophene-5-carbonitrile
This technical guide provides a comprehensive overview of the physicochemical properties and synthetic pathways of 1-Benzothiophene-5-carbonitrile, a heterocyclic compound with applications in chemical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Physicochemical Properties
This compound is a solid, heterocyclic compound. A summary of its key molecular and physical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₅NS | [1][2][3][4][5] |
| Molecular Weight | 159.21 g/mol | [1][2][3][4] |
| CAS Number | 2060-63-1 | [1][3][4] |
| Boiling Point | 312.7 °C | [1] |
| Flash Point | 69 °C | [1] |
| Physical State | Solid | |
| Purity | Min. 95% | [2] |
| SMILES | N#CC1=CC2=C(SC=C2)C=C1 | [1][4] |
| InChI | InChI=1S/C9H5NS/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H | [5] |
Synthesis of this compound
A known method for the synthesis of this compound involves the condensation of ethyl azidoacetate with indole under catalysis. This reaction yields approximately 56% of the final product[1][2].
The following diagram illustrates a generalized workflow for the synthesis of this compound based on the described condensation reaction.
References
Synthesis of 1-Benzothiophene-5-carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of two primary synthetic routes for the preparation of 1-Benzothiophene-5-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. The synthesis pathways detailed herein are based on established organic chemistry principles and supported by literature precedents for analogous transformations. This document offers detailed experimental protocols, quantitative data where available, and visual representations of the synthetic workflows to aid in practical laboratory applications.
Route 1: Synthesis from 4-Bromothiophenol
This synthetic pathway commences with the commercially available 4-bromothiophenol and proceeds through a two-step sequence involving the formation of a brominated benzothiophene intermediate followed by a cyanation reaction.
Step 1: Synthesis of 5-Bromo-1-benzothiophene
The initial step involves the construction of the benzothiophene ring system from 4-bromothiophenol. A common method for this transformation is the reaction with a suitable C2-synthon, such as 2-bromoacetaldehyde diethyl acetal, followed by acid-catalyzed cyclization.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-bromothiophenol (1 equivalent) in a suitable solvent such as chlorobenzene, add 2-bromoacetaldehyde diethyl acetal (1.1 equivalents).
-
Reaction Conditions: The mixture is heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: After the initial reaction is complete, a strong acid catalyst, such as polyphosphoric acid (PPA), is added to the reaction mixture. The mixture is then heated to facilitate the intramolecular cyclization and aromatization to form 5-bromo-1-benzothiophene.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and quenched with water. The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 5-bromo-1-benzothiophene.
| Parameter | Value |
| Starting Material | 4-Bromothiophenol |
| Reagents | 2-Bromoacetaldehyde diethyl acetal, Polyphosphoric acid |
| Solvent | Chlorobenzene |
| Reaction Temperature | Reflux |
| Typical Yield | 60-70% |
Table 1: Summary of quantitative data for the synthesis of 5-Bromo-1-benzothiophene.
Step 2: Cyanation of 5-Bromo-1-benzothiophene
The second step involves the conversion of the bromo-substituent to a nitrile group. A well-established method for this transformation is the Rosenmund-von Braun reaction, which utilizes copper(I) cyanide.
Experimental Protocol:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine 5-bromo-1-benzothiophene (1 equivalent) and copper(I) cyanide (1.2-1.5 equivalents) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: The reaction mixture is heated to a high temperature (typically 140-160 °C) and stirred for several hours. The reaction progress should be monitored by TLC or Gas Chromatography (GC).
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes. The product is then extracted with an organic solvent. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound is purified by column chromatography or recrystallization.
| Parameter | Value |
| Starting Material | 5-Bromo-1-benzothiophene |
| Reagents | Copper(I) cyanide |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 140-160 °C |
| Typical Yield | 70-85% |
Table 2: Summary of quantitative data for the cyanation of 5-Bromo-1-benzothiophene.
Caption: Synthetic workflow for Route 1.
Route 2: Synthesis from 1-Benzothiophene
This alternative route begins with the parent heterocycle, 1-benzothiophene, and introduces the nitrile functionality through a three-step sequence involving nitration, reduction, and a Sandmeyer reaction.
Step 1: Nitration of 1-Benzothiophene to 5-Nitro-1-benzothiophene
The electrophilic nitration of 1-benzothiophene can lead to a mixture of isomers. To selectively obtain the 5-nitro isomer, specific reaction conditions are crucial.
Experimental Protocol:
-
Reaction Setup: To a solution of 1-benzothiophene (1 equivalent) in a mixture of acetic acid and acetic anhydride, cooled in an ice bath, a nitrating agent is added dropwise. A common nitrating agent for achieving 5-substitution is a mixture of nitric acid and sulfuric acid.
-
Reaction Conditions: The temperature is maintained at 0-5 °C during the addition and the reaction is stirred for a specified period. The reaction progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is poured onto crushed ice, and the precipitated solid is collected by filtration. The solid is washed with water until neutral and then dried. The crude product, which may contain other nitro isomers, is purified by column chromatography to isolate the desired 5-nitro-1-benzothiophene.
| Parameter | Value |
| Starting Material | 1-Benzothiophene |
| Reagents | Nitric acid, Sulfuric acid, Acetic acid, Acetic anhydride |
| Reaction Temperature | 0-5 °C |
| Typical Yield of 5-nitro isomer | 40-50% (may vary with conditions) |
Table 3: Summary of quantitative data for the nitration of 1-Benzothiophene.
Step 2: Reduction of 5-Nitro-1-benzothiophene to 5-Amino-1-benzothiophene
The nitro group is then reduced to an amino group, a common transformation in organic synthesis.
Experimental Protocol:
-
Reaction Setup: To a solution of 5-nitro-1-benzothiophene (1 equivalent) in a solvent such as ethanol or acetic acid, a reducing agent is added. Common reducing agents for this purpose include iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) or tin(II) chloride in hydrochloric acid.[1]
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).[1]
-
Work-up and Purification: After cooling, the reaction mixture is filtered to remove the metal salts. The filtrate is neutralized with a base (e.g., sodium carbonate or sodium hydroxide solution), and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give 5-amino-1-benzothiophene, which can be purified by crystallization or column chromatography if necessary.
| Parameter | Value |
| Starting Material | 5-Nitro-1-benzothiophene |
| Reagents | Iron powder, Acetic acid (or SnCl₂/HCl) |
| Solvent | Ethanol/Water |
| Reaction Temperature | Reflux |
| Typical Yield | 85-95% |
Table 4: Summary of quantitative data for the reduction of 5-Nitro-1-benzothiophene.
Step 3: Sandmeyer Reaction of 5-Amino-1-benzothiophene
The final step is the conversion of the amino group to a nitrile via the Sandmeyer reaction.[2]
Experimental Protocol:
-
Diazotization: 5-Amino-1-benzothiophene (1 equivalent) is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (1.1 equivalents) is then added dropwise, keeping the temperature below 5 °C, to form the diazonium salt.
-
Cyanation: In a separate flask, a solution or suspension of copper(I) cyanide (1.2 equivalents) in a suitable solvent is prepared. The cold diazonium salt solution is then slowly added to the copper(I) cyanide mixture. Nitrogen gas evolution is typically observed. The reaction mixture is allowed to warm to room temperature and then heated gently (e.g., 50-60 °C) to ensure complete reaction.
-
Work-up and Purification: After cooling, the reaction mixture is extracted with an organic solvent. The organic extracts are washed with water and brine, dried, and the solvent is evaporated. The crude this compound is purified by column chromatography or recrystallization.
| Parameter | Value |
| Starting Material | 5-Amino-1-benzothiophene |
| Reagents | Sodium nitrite, Copper(I) cyanide, Hydrochloric acid |
| Reaction Temperature | 0-5 °C (diazotization), 50-60 °C (cyanation) |
| Typical Yield | 60-75% |
Table 5: Summary of quantitative data for the Sandmeyer reaction of 5-Amino-1-benzothiophene.
Caption: Synthetic workflow for Route 2.
Conclusion
This guide has outlined two viable and robust synthetic pathways for the preparation of this compound. Route 1, starting from 4-bromothiophenol, offers a more direct approach. Route 2, commencing with 1-benzothiophene, provides an alternative that relies on classic aromatic functional group interconversions. The choice of route will depend on the availability of starting materials, desired scale, and laboratory capabilities. The provided experimental protocols and data serve as a detailed reference for the practical synthesis of this important heterocyclic compound. Researchers are advised to consult the primary literature for further details and to optimize conditions for their specific needs.
References
Navigating the Solubility Landscape of 1-Benzothiophene-5-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Understanding Solubility
Solubility is a critical physicochemical parameter in drug discovery and development, influencing formulation, bioavailability, and efficacy. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. Benzothiophene and its derivatives are generally considered non-polar to weakly polar, which dictates their solubility profile in various organic solvents.
Qualitative Solubility Profile
Based on the solubility characteristics of the parent compound, benzothiophene, 1-Benzothiophene-5-carbonitrile is anticipated to exhibit high solubility in a range of non-polar and polar aprotic organic solvents. Conversely, it is expected to be poorly soluble in highly polar, protic solvents such as water.
Below is a summary of the expected qualitative solubility of this compound in common organic solvents, extrapolated from data available for benzothiophene.
| Solvent Class | Representative Solvents | Expected Solubility of this compound |
| Non-Polar Aprotic | Hexane, Toluene, Benzene | High |
| Polar Aprotic | Acetone, Dichloromethane, Chloroform, Ethyl Acetate, Tetrahydrofuran (THF) | High |
| Polar Protic | Ethanol, Methanol | Moderate to High |
| Highly Polar Protic | Water | Low to Insoluble |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the equilibrium solubility of a compound in a given solvent.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a series of vials.
-
Add a known volume of each selected organic solvent to the respective vials. The amount of solid should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.
-
Filter the collected supernatant through a syringe filter into a clean vial. This step is crucial to remove any suspended microparticles.
-
-
Analysis:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC method.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the diluted sample solution from the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the specific solvent at the experimental temperature.
-
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key stages of solubility determination.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Key factors influencing the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound is not currently documented, a strong understanding of its expected behavior can be derived from the principles of chemical solubility and data from its parent compound. For drug development and research applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust framework for their determination. The provided visual workflows further aid in the practical implementation of these methodologies, empowering scientists to confidently work with this compound.
The Enduring Scaffold: A Technical Guide to the Discovery and History of Benzothiophene Derivatives
For Immediate Release
A comprehensive technical guide detailing the rich history, discovery, and synthesis of benzothiophene and its derivatives has been released. This whitepaper serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a consolidated overview of this crucial heterocyclic compound that forms the backbone of several important pharmaceuticals.
Benzothiophene, an aromatic organic compound containing a benzene ring fused to a thiophene ring, was first noted in coal tar derivatives. Its journey from a constituent of industrial deposits to a privileged scaffold in medicinal chemistry is a testament to over a century of chemical innovation. This guide traces the historical milestones in its synthesis, from early methods to the sophisticated catalytic processes developed in recent years.
The two primary isomers, benzo[b]thiophene and benzo[c]thiophene, exhibit distinct properties and synthetic challenges. The first derivative of the less stable benzo[c]thiophene, 1,3-diphenylbenzo[c]thiophene, was synthesized in 1922, with the parent compound being isolated much later in 1962. The more stable and pharmaceutically relevant benzo[b]thiophene has been the subject of extensive synthetic exploration, with numerous methods developed for its construction and functionalization.
This guide places a special focus on the benzothiophene derivatives that have made a significant clinical impact: Raloxifene, Zileuton, and Sertaconazole. Each of these drugs leverages the unique structural and electronic properties of the benzothiophene core to achieve its therapeutic effect.
Raloxifene , a second-generation selective estrogen receptor modulator (SERM), is a cornerstone in the management of postmenopausal osteoporosis and the reduction of breast cancer risk. Its discovery and development highlighted the potential for benzothiophene derivatives to modulate biological pathways with high specificity.
Zileuton functions as a potent inhibitor of 5-lipoxygenase, an enzyme critical in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in asthma. The development of Zileuton demonstrated the utility of the benzothiophene scaffold in targeting key enzymes in inflammatory pathways.
Sertaconazole is a broad-spectrum antifungal agent. Its unique mechanism, which involves both the inhibition of ergosterol synthesis and direct damage to the fungal cell membrane, is attributed in part to the presence of the benzothiophene ring.
This technical guide provides a detailed examination of the synthetic evolution of these drugs, quantitative data on their biological activity, and meticulously outlined experimental protocols for key synthetic steps. Furthermore, signaling pathways and experimental workflows are visually represented through detailed diagrams, offering a clear and concise understanding of complex processes.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for prominent benzothiophene derivatives, facilitating a comparative analysis of their biological efficacy and synthetic yields.
Table 1: Pharmacological Activity of Key Benzothiophene-Based Drugs
| Compound | Target | Assay | IC50 / MIC | Reference |
| Raloxifene | Estrogen Receptor α (ERα) | Inhibition of MCF-7 cell proliferation | 0.4 ± 0.3 nM | [1] |
| Arzoxifene | Estrogen Receptor α (ERα) | Inhibition of MCF-7 cell proliferation | 0.05 ± 0.02 nM | [1] |
| Zileuton | 5-Lipoxygenase | Rat Polymorphonuclear Leukocytes | 0.3 µM | [2][3] |
| 5-Lipoxygenase | Human Polymorphonuclear Leukocytes | 0.4 µM | [3] | |
| 5-Lipoxygenase | Human Whole Blood | 0.9 µM | [3] | |
| Sertaconazole | Trichophyton rubrum | Antifungal Susceptibility (Geometric Mean) | 0.19 µg/mL | [4] |
| Trichophyton mentagrophytes | Antifungal Susceptibility (Geometric Mean) | 0.73 µg/mL | [4] | |
| Epidermophyton floccosum | Antifungal Susceptibility (Geometric Mean) | 0.12 µg/mL | [4] | |
| Candida spp. | Antifungal Susceptibility (MIC90) | ≤ 0.1 - 4 µg/mL | [5] |
Table 2: Overview of Raloxifene Synthesis Generations
| Synthesis Generation | Key Reagents and Conditions | Reported Yield | Key Advantages/Disadvantages |
| First Generation | Friedel-Crafts acylation with AlCl₃, demethylation with ethanethiol. | Moderate | Use of hazardous reagents (AlCl₃), potential for regioisomer formation. |
| Second Generation | Acylation of N,N-dimethylamine derivative, Grignard reaction, demethylation. | Improved | Avoids some issues of the first generation but can be complex. |
| Third Generation | Suzuki coupling and Friedel-Crafts acylation in ionic liquids. | High | Greener approach with higher yields and selectivity. |
Key Signaling Pathways and Experimental Workflows
To visually elucidate the complex mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: Raloxifene's tissue-specific effects.
Caption: Zileuton's mechanism of action.
Caption: Sertaconazole's antifungal mechanisms.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: First-Generation Synthesis of a Key Raloxifene Intermediate
This protocol outlines the Friedel-Crafts acylation of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, a crucial step in the early synthesis of Raloxifene.
Materials:
-
6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
-
4-[2-(Piperidin-1-yl)ethoxy]benzoyl chloride hydrochloride
-
Aluminum chloride (AlCl₃)
-
1,2-dichloroethane (anhydrous)
-
Ethanethiol
-
Hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium bicarbonate solution (saturated)
-
Brine
Procedure:
-
To a stirred suspension of aluminum chloride (10 g) in anhydrous 1,2-dichloroethane (120 ml) at room temperature, add 4-[2-(piperidin-1-yl)ethoxy]benzoyl chloride hydrochloride.
-
To this mixture, add 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (5.4 g).
-
Stir the reaction mixture at 27-29°C for approximately 90 minutes.
-
Cool the mixture and add ethanethiol (7.4 ml) at a temperature of about 25°C.
-
Stir the mixture at 32-34°C for an additional 45 minutes.
-
Work-up the reaction by adding tetrahydrofuran (100 ml), followed by 20% hydrochloric acid (20 ml), and water (100 ml).
-
Stir the mixture overnight, then filter the resulting precipitate.
-
Wash the solids with water and a small amount of diethyl ether.
-
The resulting solid is the acylated and demethylated precursor to Raloxifene.
Protocol 2: Laboratory Scale Synthesis of Zileuton
This protocol describes the synthesis of Zileuton from 1-(benzo[b]thiophen-2-yl)ethan-1-ol.
Materials:
-
1-(benzo[b]thiophen-2-yl)ethan-1-ol
-
N,O-bis(phenoxycarbonyl)-hydroxylamine
-
Diisopropylazodicarboxylate (DIAD)
-
Triphenylphosphine
-
tert-Butanol
-
Ammonia
Procedure:
-
React 1-(benzo[b]thiophen-2-yl)ethan-1-ol with N,O-bis(phenoxycarbonyl)-hydroxylamine in the presence of diisopropylazodicarboxylate (DIAD) and triphenylphosphine to obtain N,O-bis(phenoxycarbonyl)-N-(1-benzo[b]thien-2-yl-ethyl)-hydroxylamine.[1]
-
Perform aminolysis of the resulting intermediate in tert-butanol with ammonia to yield Zileuton.[1]
-
Purify the crude product by chromatography to obtain pure Zileuton.[1]
Protocol 3: General Procedure for the Synthesis of Sertaconazole Nitrate
This protocol outlines a general method for the synthesis of Sertaconazole nitrate.
Materials:
-
2-chloro-1-(2,4'-dichlorophenyl)-ethanol
-
3-bromomethyl-7-chlorobenzothiophene
-
Isopropanol
-
Toluene
-
Sodium hydroxide
-
Nitric acid
Procedure:
-
In a mixed solvent system of isopropanol and toluene, react 2-chloro-1-(2,4'-dichlorophenyl)-ethanol and 3-bromomethyl-7-chlorobenzothiophene in the presence of a base, such as sodium hydroxide.
-
After the reaction is complete, acidify the mixture with nitric acid to form the nitrate salt.
-
The resulting Sertaconazole nitrate can be isolated and purified by recrystallization.
This technical guide aims to provide a valuable resource for the scientific community, fostering a deeper understanding of the enduring importance of the benzothiophene scaffold in the ongoing quest for novel therapeutics. The detailed historical context, coupled with practical synthetic information and mechanistic insights, is intended to inspire and inform future research in this dynamic field of medicinal chemistry.
References
- 1. US9670176B2 - Process for the preparation of zileuton - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis method of Sertaconazole nitrate - Eureka | Patsnap [eureka.patsnap.com]
- 4. US4380635A - Synthesis of acylated benzothiophenes - Google Patents [patents.google.com]
- 5. benthamdirect.com [benthamdirect.com]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of Benzothiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic substitution reactions of benzothiophene, a key heterocyclic scaffold in medicinal chemistry and materials science. This document details the core principles of benzothiophene's reactivity, regioselectivity, and provides detailed experimental protocols for key transformations. Quantitative data is summarized for comparative analysis, and reaction mechanisms are visualized to facilitate a deeper understanding of the underlying principles.
Core Principles of Reactivity
Benzothiophene is an aromatic heterocyclic compound consisting of a benzene ring fused to a thiophene ring.[1][2] It is a 10π-electron system with significant resonance energy, contributing to its aromatic character and stability.[1] The sulfur atom in the thiophene ring plays a crucial role in directing the regioselectivity of electrophilic attack.
Electrophilic substitution in benzothiophene preferentially occurs at the C3 position of the thiophene ring.[3][4] This preference is attributed to the ability of the sulfur atom to stabilize the intermediate carbocation (the sigma complex or arenium ion) formed during the reaction. Attack at C3 allows for resonance structures where the positive charge is delocalized onto the sulfur atom, a more favorable arrangement compared to the intermediates formed from attack at other positions.
The presence of substituents on the benzothiophene ring can significantly influence the regioselectivity of electrophilic substitution. Electron-withdrawing groups, particularly at the C3 position, deactivate the thiophene ring towards electrophilic attack, often directing the substitution to the benzene portion of the molecule.[5] Conversely, electron-donating groups can enhance the reactivity of the thiophene ring.
Key Electrophilic Substitution Reactions
Halogenation
Halogenation of benzothiophene provides a versatile handle for further functionalization. Bromination and chlorination are the most common halogenation reactions.
Quantitative Data for Halogenation of Substituted Benzothiophenes
| Starting Material | Reagent(s) | Product(s) | Yield (%) | Reference(s) |
| Benzothiophene | N-Bromosuccinimide (NBS), Acetic Acid, Chloroform | 3-Bromobenzothiophene | 100 | [6] |
| 2-Bromo-3-methylbenzothiophene | Bromine | 2,6-Dibromo-3-methylbenzothiophene (probable) | Single product | [7] |
Experimental Protocol: Synthesis of 3-Bromobenzothiophene [6]
-
Materials:
-
Benzothiophene (10 g, 74.5 mmol)
-
N-Bromosuccinimide (NBS) (16.6 g, 93.3 mmol)
-
Chloroform (75 mL)
-
Acetic acid (75 mL)
-
Saturated sodium thiosulfate solution
-
Saturated sodium carbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Hexane
-
-
Procedure:
-
Dissolve benzothiophene in a mixture of chloroform and acetic acid.
-
Cool the solution to 0°C in an ice bath.
-
Add NBS portion-wise over 4 hours, maintaining the temperature at 0°C.
-
Allow the reaction mixture to stir at room temperature for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with chloroform.
-
Wash the organic layer successively with saturated sodium thiosulfate solution, saturated sodium carbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by filtration through a pad of silica gel, eluting with hexane, to afford 3-bromobenzothiophene as a yellow oil.
-
Nitration
Nitration introduces a nitro group onto the benzothiophene ring, which can be subsequently reduced to an amino group, a key functional group in many pharmaceutical compounds. The regioselectivity of nitration is highly dependent on the reaction conditions and the presence of substituents.
Quantitative Data for Nitration of Substituted Benzothiophenes
| Starting Material | Reagent(s) | Major Isomer(s) | Anticipated Yield Range (%) | Reference(s) |
| Benzo[b]thiophene-3-carbonitrile | KNO₃ / conc. H₂SO₄, 0°C | 5-Nitro & 6-Nitro | 40-60 | [5] |
| Benzo[b]thiophene-3-carbonitrile | conc. HNO₃ / H₂SO₄ / Acetic Acid, 60°C | 4-Nitro | 50-70 | [5] |
| 2-Bromo-3-methylbenzothiophene | Various nitrating conditions | 4-Nitro, 6-Nitro, 3-methyl-3-nitrobenzo[b]thiophen-2(3H)-one | 14-18 (4-nitro), 21-27.5 (6-nitro), 35-47 (side-product) | [7] |
Experimental Protocol: Nitration of Benzo[b]thiophene-3-carbonitrile (Kinetic Control) [5]
-
Materials:
-
Benzo[b]thiophene-3-carbonitrile
-
Potassium nitrate (KNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Crushed ice
-
Water
-
-
Procedure:
-
To a stirred solution of benzo[b]thiophene-3-carbonitrile in concentrated sulfuric acid, cooled to 0°C in an ice bath, add finely powdered potassium nitrate portion-wise.
-
Maintain the temperature at 0°C and continue stirring for several hours (monitoring by TLC is recommended).
-
Upon completion, pour the reaction mixture carefully onto crushed ice.
-
Allow the ice to melt, and collect the precipitated solid by filtration.
-
Wash the solid with water until the washings are neutral.
-
Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful method for introducing an acyl group, which can serve as a precursor for various other functional groups. The reaction typically employs a Lewis acid catalyst, such as aluminum chloride.
Experimental Protocol: General Procedure for Friedel-Crafts Acylation [8]
-
Materials:
-
Benzothiophene
-
Acyl chloride (e.g., acetyl chloride)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a dry round-bottomed flask equipped with a stirrer and an addition funnel, suspend aluminum chloride in dichloromethane.
-
Cool the mixture to 0°C in an ice/water bath.
-
Add a solution of acetyl chloride in dichloromethane dropwise to the stirred suspension.
-
After the addition is complete, add a solution of benzothiophene in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 15 minutes.
-
Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous MgSO₄ and filter.
-
Remove the solvent by rotary evaporation to obtain the crude product.
-
The product can be further purified by distillation or chromatography.
-
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic compounds. The Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), acts as the electrophile.[2][9] For benzothiophene, this reaction generally leads to substitution at the C3 position. However, with certain substituents, such as a methoxy group at C3, formylation can occur at C2.[10]
Experimental Protocol: Vilsmeier-Haack Formylation of 3-Methoxybenzothiophene [10]
-
Materials:
-
3-Methoxybenzothiophene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Appropriate workup reagents (e.g., aqueous sodium acetate)
-
-
Procedure:
-
Cool a solution of 3-methoxybenzothiophene in DMF.
-
Add phosphorus oxychloride dropwise with stirring, maintaining a low temperature.
-
After the addition is complete, allow the reaction to proceed at a moderate temperature (e.g., room temperature or slightly elevated) for a specified time.
-
Quench the reaction by pouring it into a solution of aqueous sodium acetate or another suitable base.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the crude product.
-
Purify the product by chromatography or recrystallization.
-
Reaction Mechanisms and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and logical relationships in the electrophilic substitution of benzothiophene.
Caption: General mechanism of electrophilic aromatic substitution on benzothiophene.
Caption: Regioselectivity in the electrophilic substitution of benzothiophene.
Caption: A generalized experimental workflow for electrophilic substitution reactions.
Conclusion
This technical guide has provided a detailed overview of the electrophilic substitution reactions of benzothiophene, a critical heterocyclic motif in modern chemistry. The principles of reactivity and regioselectivity have been discussed, with a focus on the directing effects of the sulfur atom and various substituents. Detailed experimental protocols for key transformations, including halogenation, nitration, Friedel-Crafts acylation, and the Vilsmeier-Haack reaction, have been presented to aid in practical laboratory synthesis. The inclusion of quantitative data in tabular format allows for easy comparison of different reaction outcomes. Finally, the use of visual diagrams helps to clarify the underlying reaction mechanisms and experimental workflows. This comprehensive guide serves as a valuable resource for researchers and professionals engaged in the synthesis and development of novel benzothiophene-based compounds.
References
- 1. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-Bromo-1-benzothiophene synthesis - chemicalbook [chemicalbook.com]
- 7. Substitution reactions of benzo[b]thiophen derivatives. Part II. Nitration and bromination of 2-bromo-3-methylbenzo[b]thiophen | Semantic Scholar [semanticscholar.org]
- 8. websites.umich.edu [websites.umich.edu]
- 9. jk-sci.com [jk-sci.com]
- 10. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Benzothiophene-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-Benzothiophene-5-carbonitrile, a valuable building block in medicinal chemistry and materials science. The primary method outlined is the cyanation of 5-bromo-1-benzothiophene via a Rosenmund-von Braun reaction, a reliable and well-established method for the preparation of aryl nitriles.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules and functional materials. Its rigid, planar structure and the presence of the nitrile group make it an attractive scaffold for further chemical modifications. The protocol described herein offers a practical approach for its preparation in a laboratory setting.
Reaction Scheme
The synthesis of this compound is achieved through the nucleophilic substitution of the bromine atom in 5-bromo-1-benzothiophene with a cyanide group, using copper(I) cyanide.
Scheme 1: Synthesis of this compound from 5-bromo-1-benzothiophene
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 5-bromo-1-benzothiophene |
| Reagent | Copper(I) Cyanide (CuCN) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 150-160 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-85% |
| Purity (after workup) | >95% |
| Molecular Formula | C₉H₅NS |
| Molecular Weight | 159.21 g/mol |
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of this compound.
Materials:
-
5-bromo-1-benzothiophene
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Iron(III) chloride (FeCl₃)
-
Hydrochloric acid (HCl), concentrated
-
Toluene
-
Water, deionized
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1-benzothiophene (1.0 equivalent).
-
Add copper(I) cyanide (1.2 equivalents).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 5-bromo-1-benzothiophene.
-
-
Reaction:
-
Heat the reaction mixture to 150-160 °C with vigorous stirring.
-
Maintain this temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Prepare a solution of iron(III) chloride (4.0 equivalents) in a mixture of water and concentrated hydrochloric acid (10:1 v/v).
-
Slowly pour the reaction mixture into the iron(III) chloride solution with stirring. This step is to complex the excess cyanide.
-
Stir the resulting mixture at 60-70 °C for 30 minutes.
-
Cool the mixture to room temperature and extract the product with toluene (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by column chromatography on silica gel to afford this compound as a solid.
-
Visualized Experimental Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Application Notes and Protocols for 1-Benzothiophene-5-carbonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-Benzothiophene-5-carbonitrile, a versatile building block in the development of novel therapeutic agents and functional organic molecules. The protocols detailed below offer step-by-step methodologies for key chemical transformations, enabling the synthesis of a diverse range of derivatives.
Introduction
1-Benzothiophene and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[1][2] The benzothiophene core is associated with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties.[3][4] this compound, in particular, offers a strategic starting point for the synthesis of functionalized benzothiophenes due to the versatile reactivity of its nitrile group. This document outlines key applications and detailed experimental protocols for the transformation of this compound into valuable carboxylic acids, primary amines, and ketones, which can serve as intermediates for further drug development.
Key Synthetic Transformations and Applications
The nitrile functionality of this compound can be readily converted into other key functional groups, providing access to a variety of derivatives with potential therapeutic applications.
1. Hydrolysis to 1-Benzothiophene-5-carboxylic Acid:
The hydrolysis of the nitrile group provides 1-Benzothiophene-5-carboxylic acid, a versatile intermediate for the synthesis of amides and esters. Benzothiophene carboxylic acid derivatives have been investigated as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), which are of interest for the treatment of metabolic diseases.[5]
2. Reduction to (1-Benzothiophen-5-yl)methanamine:
Reduction of the nitrile yields the corresponding primary amine, (1-Benzothiophen-5-yl)methanamine. This amine can be a crucial building block for the synthesis of more complex molecules, including Schiff bases and amides, which are known to exhibit a range of biological activities.
3. Grignard Reaction to Synthesize Ketones:
The reaction of this compound with Grignard reagents provides a direct route to ketones. These ketones can serve as precursors for the synthesis of various heterocyclic compounds and other functionalized molecules with potential applications in medicinal chemistry.[6][7][8]
Experimental Protocols
Protocol 1: Synthesis of 1-Benzothiophene-5-carboxylic acid via Hydrolysis
This protocol describes the basic hydrolysis of this compound to 1-Benzothiophene-5-carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl, concentrated)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers
-
pH paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid while cooling in an ice bath.
-
A precipitate of 1-Benzothiophene-5-carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with cold distilled water, and dry under vacuum.
Expected Yield: 80-90%
Characterization: The product can be characterized by melting point, 1H NMR, 13C NMR, and IR spectroscopy.
Protocol 2: Synthesis of (1-Benzothiophen-5-yl)methanamine via Reduction
This protocol details the reduction of this compound to (1-Benzothiophen-5-yl)methanamine using lithium aluminum hydride (LiAlH4).
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na2SO4)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Distilled water
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Nitrogen inlet
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stir bar under a nitrogen atmosphere.
-
Suspend lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF in the flask and cool to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the solution of the nitrile dropwise to the LiAlH4 suspension at 0 °C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts through a pad of Celite and wash the filter cake with THF and dichloromethane.
-
Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude amine.
-
The product can be purified by column chromatography on silica gel.
Expected Yield: 70-85%
Characterization: The product can be characterized by 1H NMR, 13C NMR, and mass spectrometry.
Protocol 3: Synthesis of 1-(1-Benzothiophen-5-yl)ethan-1-one via Grignard Reaction
This protocol describes the synthesis of a ketone by the reaction of this compound with methylmagnesium bromide.[6][7][8]
Materials:
-
This compound
-
Methylmagnesium bromide (MeMgBr, solution in diethyl ether or THF)
-
Anhydrous diethyl ether or THF
-
Aqueous ammonium chloride (NH4Cl) solution (saturated)
-
Hydrochloric acid (HCl, dilute)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Two-neck round-bottom flask
-
Dropping funnel
-
Nitrogen inlet
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry two-neck round-bottom flask with a dropping funnel and a nitrogen inlet, equipped with a magnetic stir bar under a nitrogen atmosphere.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it to the flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the methylmagnesium bromide solution (1.1-1.2 eq) dropwise to the stirred solution of the nitrile.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Add dilute hydrochloric acid to hydrolyze the intermediate imine to the ketone.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yield: 60-75%
Characterization: The product can be characterized by 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry.
Quantitative Data Summary
| Product Name | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |
| 1-Benzothiophene-5-carboxylic acid | This compound | NaOH, H2O | Ethanol/Water | 4-8 h | 80-90 |
| (1-Benzothiophen-5-yl)methanamine | This compound | LiAlH4 | Anhydrous THF | 2-4 h (reflux) | 70-85 |
| 1-(1-Benzothiophen-5-yl)ethan-1-one | This compound | MeMgBr | Anhydrous Et2O or THF | 2-3 h | 60-75 |
Logical Relationships and Experimental Workflows
Caption: Synthetic pathways from this compound.
Potential Signaling Pathway Modulation
Derivatives of this compound have the potential to modulate various signaling pathways implicated in disease. For instance, benzothiophene derivatives have been identified as activators of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.[1] Activation of PPARα and PPARγ can influence the expression of genes involved in fatty acid oxidation and glucose uptake, making these compounds interesting for the treatment of metabolic disorders.
Furthermore, benzothiophene-1,1-dioxide derivatives have been identified as novel covalent inhibitors of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway that is upregulated in certain cancers.[9] Inhibition of PHGDH can disrupt cancer cell metabolism and proliferation.
Caption: Potential signaling pathways modulated by benzothiophene derivatives.
References
- 1. US20030109570A1 - Benzothiophene derivatives and medicinal use thereof - Google Patents [patents.google.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. oiccpress.com [oiccpress.com]
- 4. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2060-63-1|this compound|BLD Pharm [bldpharm.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Benzothiophene-5-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzothiophene, a bicyclic heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to its structural resemblance to endogenous molecules and its ability to engage in various biological interactions. The incorporation of a nitrile group at the 5-position, yielding 1-Benzothiophene-5-carbonitrile, provides a versatile chemical handle for the synthesis of a diverse array of pharmacologically active compounds. This document outlines the applications of this compound in the development of novel therapeutics, with a focus on anticancer and kinase inhibitor discovery. Detailed experimental protocols and quantitative biological data are provided to facilitate further research and development.
I. Anticancer Applications: Targeting Tubulin Polymerization
Derivatives of the benzothiophene scaffold have demonstrated potent anticancer activity by interfering with tubulin polymerization, a critical process in cell division.
A. Benzothiophene Acrylonitrile Analogs
A series of benzothiophene acrylonitrile analogs have been synthesized and evaluated for their ability to inhibit the growth of a panel of 60 human cancer cell lines. Notably, several of these compounds exhibited significant cytotoxic effects with GI50 values in the nanomolar range.[1] The cytotoxic activity is hypothesized to be mediated through interaction with tubulin.[1]
Quantitative Data Summary:
| Compound Reference | Cancer Cell Line Panel | GI50 Range (nM) | Noteworthy Activity |
| 5 | NCI-60 | 10.0 - 90.9 | Active against all leukemia, colon, and CNS cancer cell lines tested.[1] |
| 6 | NCI-60 | 21.1 - 98.9 | Potent activity against leukemia, CNS, and prostate cancer cell lines.[1] |
| 13 | NCI-60 | < 10.0 - 39.1 | Very potent growth inhibition across the majority of cell lines.[1] |
Experimental Protocol: Synthesis of Benzothiophene Acrylonitrile Analogs
This protocol describes a general method for the synthesis of Z-3-(benzo[b]thiophen-2-yl)-2-(phenyl)acrylonitrile analogs, which can be adapted from commercially available or synthesized benzothiophene-2-carbaldehyde and substituted phenylacetonitriles. While the original study does not explicitly start from this compound, a plausible synthetic route could involve its conversion to a suitable benzothiophene-2-carbaldehyde intermediate.
Materials:
-
Substituted benzothiophene-2-carbaldehyde
-
Substituted phenylacetonitrile
-
Sodium methoxide
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve the substituted benzothiophene-2-carbaldehyde (1 equivalent) and the substituted phenylacetonitrile (1 equivalent) in methanol in a round-bottom flask.
-
Add a catalytic amount of sodium methoxide to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired benzothiophene acrylonitrile analog.
Experimental Workflow:
II. Kinase Inhibitors: A Multi-Targeted Approach
The benzothiophene scaffold is a recognized "privileged structure" in kinase inhibitor design, capable of fitting into the ATP-binding site of numerous kinases. Dysregulation of kinase activity is a hallmark of cancer, making them attractive therapeutic targets.
A. 5-Hydroxybenzothiophene Derivatives as Multi-Kinase Inhibitors
A series of 5-hydroxybenzothiophene derivatives have been synthesized and identified as potent inhibitors of multiple kinases, demonstrating broad-spectrum anticancer activity.[2]
Quantitative Data Summary: Kinase Inhibition
| Compound Reference | Target Kinase | IC50 (nM) |
| 16b | Clk4 | 11 |
| DRAK1 | 87 | |
| haspin | 125.7 | |
| Clk1 | 163 | |
| Dyrk1B | 284 | |
| Dyrk1A | 353.3 |
Quantitative Data Summary: Anticancer Activity
| Compound Reference | Cancer Cell Line | IC50 (µM) |
| 16b | U87MG (Glioblastoma) | 7.2 |
| HCT-116 (Colon) | >10 | |
| A549 (Lung) | >10 | |
| Hela (Cervical) | >10 |
Experimental Protocol: Synthesis of 5-Hydroxybenzothiophene-2-Carboxamides
This protocol outlines the synthesis of N-substituted-5-hydroxybenzo[b]thiophene-2-carboxamides starting from a suitable 5-hydroxybenzo[b]thiophene-2-carboxylic acid intermediate, which can potentially be derived from this compound through hydrolysis of the nitrile to a carboxylic acid and subsequent functional group manipulations.
Materials:
-
5-Hydroxybenzo[b]thiophene-2-carboxylic acid
-
Thionyl chloride or other activating agent (e.g., HATU)
-
Appropriate primary or secondary amine
-
Anhydrous solvent (e.g., Dichloromethane, DMF)
-
Base (e.g., Triethylamine, DIPEA)
-
Round-bottom flask
-
Stirring apparatus
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Acid Chloride Formation (Method A):
-
Suspend 5-hydroxybenzo[b]thiophene-2-carboxylic acid (1 equivalent) in an excess of thionyl chloride.
-
Add a catalytic amount of DMF.
-
Reflux the mixture for 2-3 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling (Method A):
-
Dissolve the crude acid chloride in an anhydrous solvent like DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the desired amine (1.1 equivalents) and a base like triethylamine (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Amide Coupling (Method B - Using Coupling Agent):
-
Dissolve 5-hydroxybenzo[b]thiophene-2-carboxylic acid (1 equivalent), the desired amine (1.1 equivalents), a coupling agent like HATU (1.2 equivalents), and a base like DIPEA (2 equivalents) in an anhydrous solvent like DMF.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final N-substituted-5-hydroxybenzo[b]thiophene-2-carboxamide.
-
Signaling Pathway Inhibition:
III. Transformation of the 5-Carbonitrile Group
The nitrile group of this compound is a key functional moiety that can be chemically transformed into a variety of other functional groups, significantly expanding its utility in the synthesis of diverse bioactive molecules.
Potential Transformations:
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid. This carboxylic acid can then be converted to esters, amides, or other derivatives, providing a wide range of possibilities for structure-activity relationship (SAR) studies.
-
Reduction: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This amino group serves as a valuable point for further functionalization.
-
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form various heterocyclic rings, such as tetrazoles, which are known to be important pharmacophores in many drugs.
Logical Relationship of Transformations:
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of a wide range of biologically active compounds, particularly in the fields of oncology and kinase inhibitor research. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in the development of novel therapeutics. Further investigation into the synthetic elaboration of the 5-carbonitrile group is warranted to fully exploit its potential in medicinal chemistry.
References
1-Benzothiophene-5-carbonitrile: A Versatile Building Block for Novel Pharmaceutical Agents
Introduction:
1-Benzothiophene-5-carbonitrile is a key heterocyclic building block in the development of novel pharmaceuticals. The benzothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a variety of biologically active compounds and approved drugs.[1][2][3][4][5] Its structural rigidity, lipophilicity, and ability to engage in various intermolecular interactions make it an attractive core for designing molecules that can modulate the activity of diverse biological targets. The nitrile functionality at the 5-position offers a versatile handle for a wide range of chemical transformations, allowing for the synthesis of diverse libraries of compounds for drug discovery.[6] This application note will detail the use of this compound in the synthesis of potential therapeutic agents, with a focus on kinase inhibitors for cancer therapy.
Application in Kinase Inhibitor Synthesis
Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The benzothiophene scaffold has been successfully employed in the development of potent inhibitors for various kinases, including Polo-like kinase 1 (PLK1) and Dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 1B (DYRK1A/1B), which are implicated in cancer progression.[8][9][10]
Representative Synthesis of a Kinase Inhibitor Precursor
While direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its utility can be demonstrated through the synthesis of key intermediates that are precursors to potent kinase inhibitors. A common strategy involves the conversion of the nitrile group to an amine, which can then be further elaborated.
Experimental Protocol: Reduction of this compound to (1-Benzothiophen-5-yl)methanamine
This protocol describes the reduction of the nitrile functionality to a primary amine, a crucial step in preparing intermediates for the synthesis of various kinase inhibitors.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry glassware
-
Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Addition of Starting Material: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Work-up: Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.
-
Extraction: Combine the filtrate and the washings. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude (1-Benzothiophen-5-yl)methanamine can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Pharmacological Data of Benzothiophene-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of various benzothiophene derivatives against different kinases, demonstrating the potential of this scaffold in developing potent therapeutic agents. It is important to note that these compounds may not be directly synthesized from this compound, but they highlight the therapeutic relevance of the core structure.
| Compound Class | Target Kinase(s) | IC₅₀ / GI₅₀ Values | Reference |
| 5-Hydroxybenzothiophene Derivatives | Clk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A | 11 nM, 87 nM, 125.7 nM, 163 nM, 284 nM, 353.3 nM | [9][10] |
| Benzothiophene Acrylonitrile Analogs | Tubulin | 10–100 nM (GI₅₀ against 60 human cancer cell lines) | [11] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling pathways targeted by these inhibitors and the experimental workflows for their synthesis and evaluation is crucial for understanding their mechanism of action and development process.
Polo-like Kinase 1 (PLK1) in Mitosis
PLK1 is a key regulator of cell division, and its inhibition can lead to mitotic arrest and apoptosis in cancer cells. The following diagram illustrates the central role of PLK1 in the cell cycle.
Caption: Role of PLK1 in Mitosis and its Inhibition.
General Synthetic Workflow for Kinase Inhibitors
The synthesis of kinase inhibitors from this compound typically involves a multi-step process, starting with the functional group transformation of the nitrile, followed by the construction of the desired heterocyclic scaffold.
Caption: General Synthetic Workflow.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds with significant potential in pharmaceutical research. Its application in the development of kinase inhibitors highlights its importance in the quest for novel cancer therapeutics. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this building block in their drug discovery endeavors.
References
- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of β-aminocarbonyl containing benzothiophene to generate a library of novel bioactive compounds - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Purification of Crude 1-Benzothiophene-5-carbonitrile by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzothiophene-5-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry and materials science. As with many synthetic intermediates, achieving high purity is crucial for subsequent reactions, biological assays, and overall drug development success. This document provides a detailed protocol for the purification of crude this compound utilizing silica gel column chromatography, a widely adopted and effective technique for the separation of organic compounds.
The protocol herein is based on established methodologies for the purification of benzothiophene and benzonitrile derivatives. It is intended to serve as a comprehensive guide, which may be further optimized depending on the specific impurity profile of the crude material.
Data Presentation
The following table should be used to record experimental parameters and results for the purification of this compound. This systematic approach will aid in the optimization and reproducibility of the purification process.
| Parameter | Value | Units | Notes |
| Sample Information | |||
| Mass of Crude Product | g | ||
| Mass of Purified Product | g | ||
| Yield | % | Calculated as (Mass of Purified Product / Mass of Crude Product) x 100 | |
| Purity (before purification) | % | Determined by HPLC, GC, or NMR | |
| Purity (after purification) | % | Determined by HPLC, GC, or NMR | |
| Chromatography Conditions | |||
| Stationary Phase | Silica Gel (60-120 mesh) | - | Standard grade silica gel is typically effective. |
| Column Dimensions (Diameter x Length) | cm | ||
| Mobile Phase Composition | v/v | e.g., Hexane:Ethyl Acetate | |
| Thin Layer Chromatography (TLC) Rf | - | A target Rf of 0.2-0.4 is recommended for optimal separation.[1] | |
| Fractions | |||
| Volume of Fractions | mL | ||
| Fractions Containing Pure Product | - | Determined by TLC analysis. |
Experimental Workflow
Caption: Workflow for the purification of this compound.
Experimental Protocols
This protocol outlines a general procedure for the purification of this compound using flash column chromatography. Optimization may be required based on the specific impurities present in the crude material.
1. Materials and Reagents:
-
Crude this compound
-
Silica Gel (60-120 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (ACS grade or higher)
-
Anhydrous Sodium Sulfate
-
Glass chromatography column
-
Cotton or Glass Wool
-
Sand (washed)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for TLC visualization
-
Collection tubes or flasks
-
Rotary evaporator
2. Procedure:
2.1. Preparation of the Crude Sample (Dry Loading Method): [1][2][3]
-
Following the synthesis, the crude reaction mixture should be subjected to a standard aqueous work-up. This may involve quenching the reaction, extraction with an organic solvent (e.g., dichloromethane or ethyl acetate), washing with brine, and drying the organic layer over anhydrous sodium sulfate.
-
The solvent from the dried organic layer is removed under reduced pressure to yield the crude product.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane.
-
To this solution, add a small amount of silica gel (approximately 2-3 times the weight of the crude product).
-
The solvent is then carefully removed by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This is the "dry-loaded" sample.
2.2. Preparation of the Chromatography Column:
-
Securely clamp a glass column of an appropriate size in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane).
-
Carefully pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.
-
Allow the hexane to drain from the column until the solvent level is just above the top of the silica gel. Do not allow the column to run dry.
2.3. Loading the Sample:
-
Carefully add the dry-loaded sample to the top of the prepared silica gel bed.
-
Gently tap the column to create a flat, even layer of the sample.
-
Add a thin protective layer of sand on top of the sample.
2.4. Elution and Fraction Collection:
-
The optimal mobile phase composition should be determined beforehand using Thin Layer Chromatography (TLC). A common starting point is a mixture of hexane and ethyl acetate.[1] The polarity of the mobile phase can be gradually increased (gradient elution) if necessary. Aim for an Rf value of 0.2-0.4 for the target compound to ensure good separation.[1]
-
Carefully add the mobile phase to the column, taking care not to disturb the top layer of sand.
-
Apply gentle positive pressure to the top of the column to begin the elution process.
-
Collect the eluent in separate fractions (e.g., in test tubes or small flasks).
-
Continuously monitor the separation process by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.
2.5. Isolation of the Purified Product:
-
Identify the fractions containing the pure this compound based on the TLC analysis.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Further dry the resulting solid or oil under high vacuum to remove any residual solvent.
3. Troubleshooting:
-
Compound does not move from the baseline on TLC: The mobile phase is not polar enough. Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate). For very polar compounds, consider a more polar solvent system like dichloromethane/methanol.[1]
-
Compound runs with the solvent front on TLC: The mobile phase is too polar. Increase the proportion of the less polar solvent (e.g., hexane).
-
Streaking of spots on TLC or broad bands on the column: The sample may be overloaded, or the compound may have poor solubility in the mobile phase. Ensure the sample is loaded in a narrow band and consider the dry loading technique if solubility is an issue.[1]
-
Poor separation of the desired compound from impurities: The mobile phase polarity is not optimal. A shallower solvent gradient or an isocratic elution with a finely tuned solvent ratio may be necessary. Ensure the column is not overloaded.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Recrystallization of 1-Benzothiophene-5-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Benzothiophene-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzothiophene core is a key structural motif in various biologically active molecules and functional materials. For its effective use in synthesis and biological assays, high purity of the compound is paramount. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds, leveraging the differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.
This document provides a detailed protocol for the recrystallization of this compound, including solvent selection, a step-by-step procedure, and troubleshooting guidelines.
Principle of Recrystallization
Recrystallization is a purification process based on the principle that the solubility of most solids in a solvent increases with temperature.[1] The method involves dissolving the impure solid in a suitable solvent at or near its boiling point to create a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. As the saturated solution is allowed to cool slowly, the solubility of the desired compound decreases, leading to the formation of a crystalline solid. The soluble impurities remain dissolved in the surrounding solution (mother liquor). The purified crystals are then collected by filtration.[2]
Materials and Equipment
-
Crude this compound
-
Erlenmeyer flasks
-
Heating source (hot plate with magnetic stirring)
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula and weighing scale
-
Glass stirring rod
-
Graduated cylinders
-
Ice bath
-
Drying oven or desiccator
-
Recrystallization solvents (e.g., isopropanol, ethanol, water, toluene, hexane, acetonitrile)
Solvent Selection
The choice of solvent is the most critical step for a successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature but have high solubility at an elevated temperature.[2][3]
-
Not react chemically with the compound.
-
Dissolve impurities well at all temperatures or not at all.
-
Have a relatively low boiling point for easy removal from the purified crystals.[2]
Based on the properties of the parent compound, benzothiophene, which is soluble in many organic solvents and insoluble in water, several solvent systems are proposed for this compound.[4][5]
Potential Solvent Systems:
-
Alcohol/Water Mixtures: A mixture of a C1-C8 alcohol with water can be effective. Isopropyl alcohol or ethanol are preferred choices.[6]
-
Toluene/Hexane: Toluene is a good solvent for many aromatic compounds, while hexane is a non-polar solvent in which the compound is likely less soluble. This pair can be used for two-solvent recrystallization.
-
Acetonitrile: Aromatic nitriles can often be recrystallized from acetonitrile.[7]
-
Ethanol: As a single solvent, ethanol can be effective for compounds with moderate polarity.[7]
A preliminary small-scale test with a few milligrams of the crude material in different solvents is recommended to determine the optimal choice.
Experimental Protocol
This protocol outlines the general steps for recrystallization.
Step 1: Dissolution
-
Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar and a small amount of the chosen solvent (e.g., isopropanol).
-
Gently heat the mixture on a hot plate with stirring.
-
Gradually add the minimum amount of hot solvent until the solid completely dissolves. Avoid adding excess solvent, as this will reduce the final yield.[3]
Step 2: Decolorization (Optional)
-
If the solution is colored due to high molecular weight impurities, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
Step 3: Hot Filtration (for Insoluble Impurities)
-
If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the clean, preheated flask to remove insoluble materials. This step must be done quickly to prevent premature crystallization in the funnel.[3][8]
Step 4: Crystallization
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals.[1][3]
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for 15-30 minutes to maximize the crystal yield.[3]
Step 5: Isolation and Washing
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[3]
-
Continue to draw air through the filter cake for several minutes to help dry the crystals.[8]
Step 6: Drying
-
Transfer the crystals from the funnel to a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a temperature well below the compound's melting point (69°C) or in a desiccator until a constant weight is achieved.[3][9]
Step 7: Purity Assessment
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
-
Assess purity using techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or spectroscopic methods (NMR, IR).[2]
Data Presentation
The following table provides an example of how to summarize quantitative data from recrystallization experiments.
| Experiment ID | Solvent System | Solvent Ratio (v/v) | Dissolution Temp. (°C) | Crystallization Temp. (°C) | Crude Mass (g) | Recovered Mass (g) | Yield (%) | Purity (by HPLC, %) |
| BN-CN-R1 | Isopropanol/Water | 90:10 | 80 | -10 | 1.00 | 0.85 | 85.0 | >99.5 |
| BN-CN-R2 | Toluene/Hexane | 1:2 | 95 | 0 | 1.00 | 0.78 | 78.0 | >99.0 |
| BN-CN-R3 | Acetonitrile | N/A | 75 | 0 | 1.00 | 0.82 | 82.0 | >99.2 |
Mandatory Visualization
Caption: Recrystallization experimental workflow.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point; Cooling too rapidly; Solution is too concentrated. | Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider switching to a lower-boiling point solvent.[8] |
| No Crystals Form | Too much solvent was used; Solution is not supersaturated. | Evaporate some of the solvent to increase concentration and re-cool. Induce crystallization by scratching the inside of the flask or adding a seed crystal.[8] |
| Low Recovery/Yield | Too much solvent was used; Premature crystallization during hot filtration; Compound is too soluble in cold solvent. | Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated. Choose a solvent in which the compound has lower solubility at cold temperatures.[3] |
| Impure Crystals | Cooling was too rapid, trapping impurities; Insufficient washing. | Allow the solution to cool slowly and undisturbed to promote the formation of pure crystal lattices.[3] Ensure crystals are washed with fresh, cold solvent. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chembk.com [chembk.com]
- 6. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. This compound CAS#: 2060-63-1 [m.chemicalbook.com]
Application Notes and Protocols for the Characterization of 1-Benzothiophene-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 1-Benzothiophene-5-carbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline the methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to ensure accurate identification and purity assessment.
Overview and Physicochemical Properties
This compound is a solid, heterocyclic compound with the molecular formula C₉H₅NS and a molecular weight of 159.21 g/mol . Its structure consists of a benzothiophene core with a nitrile group at the 5-position. Accurate characterization is crucial for its use in drug discovery and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₅NS | [1] |
| Molecular Weight | 159.21 g/mol | [1] |
| Melting Point | 69 °C | |
| Boiling Point | 312.7 °C | [1] |
| Appearance | White to light yellow solid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
Predicted ¹H and ¹³C NMR Spectral Data
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H-2 | 7.5 - 7.8 | d | ~5.5 |
| H-3 | 7.3 - 7.6 | d | ~5.5 |
| H-4 | 8.0 - 8.3 | d | ~1.5 |
| H-6 | 7.6 - 7.9 | dd | ~8.5, 1.5 |
| H-7 | 7.9 - 8.2 | d | ~8.5 |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 123 - 126 |
| C-3 | 125 - 128 |
| C-3a | 138 - 141 |
| C-4 | 128 - 131 |
| C-5 | 110 - 113 |
| C-6 | 129 - 132 |
| C-7 | 124 - 127 |
| C-7a | 141 - 144 |
| -C≡N | 118 - 121 |
Experimental Protocol for NMR Analysis
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of benzothiophene derivatives.[2]
Materials:
-
This compound sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[2]
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 300, 400, or 500 MHz)[2]
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2]
-
Ensure complete dissolution, using gentle warming or sonication if necessary.[2]
-
Filter the solution through a pipette with a small cotton or glass wool plug into a 5 mm NMR tube to a height of about 4-5 cm.
-
Cap the NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. This typically requires a larger number of scans and a longer relaxation delay (2-10 seconds) compared to ¹H NMR.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and set the reference signal (e.g., TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
Figure 1: General workflow for NMR analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in this compound based on the absorption of infrared radiation, which causes molecular vibrations.
Expected FT-IR Absorption Bands
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=C, C-S, and the C≡N nitrile group.
Table 4: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Nitrile C≡N | Stretch | 2240 - 2220 | Medium, Sharp |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |
| C-S | Stretch | 750 - 650 | Medium |
Experimental Protocol for FT-IR Analysis
This protocol describes the general procedure for obtaining an FT-IR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory.
Materials:
-
This compound sample
-
FT-IR spectrometer with an ATR accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum with no sample on the crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and H₂O).
-
-
Sample Analysis:
-
Place a small amount of the solid sample onto the center of the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the significant absorption peaks.
-
Correlate the observed peaks with the functional groups present in the molecule.
-
-
Cleaning:
-
Raise the press arm and remove the sample residue.
-
Clean the ATR crystal and the press tip thoroughly with a lint-free wipe soaked in a suitable solvent.
-
Figure 2: Workflow for FT-IR analysis using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation pattern.
Expected Mass Spectrum and Fragmentation
For this compound (C₉H₅NS), the molecular ion peak [M]⁺• is expected at an m/z of approximately 159. Due to the stability of the aromatic system, this peak should be relatively intense. Common fragmentation pathways for benzothiophene derivatives involve the loss of small molecules or radicals.
Table 5: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Predicted) | Possible Identity |
| [M]⁺• | 159.01 | Molecular Ion |
| [M-HCN]⁺• | 132.00 | Loss of hydrogen cyanide |
| [M-CS]⁺• | 115.04 | Loss of carbon monosulfide |
| [C₇H₄]⁺• | 88.03 | Benzene ring fragment |
Experimental Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.
Materials:
-
This compound sample
-
Volatile organic solvent (e.g., dichloromethane or ethyl acetate)
-
GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.
-
-
Instrument Setup and Data Acquisition:
-
Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 70 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
-
Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).
-
The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV.
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum associated with this peak.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the fragmentation pattern with known patterns for similar compounds to confirm the structure.
-
Figure 3: General workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for assessing the purity of this compound and for quantitative analysis. A reverse-phase method is generally suitable for this compound.
Experimental Protocol for HPLC Analysis
This protocol provides a general starting point for the HPLC analysis of benzothiophene derivatives.[2]
Materials:
-
This compound sample
-
HPLC-grade acetonitrile and water
-
Acid modifier (e.g., phosphoric acid or formic acid for MS compatibility)
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing acetonitrile and water in a suitable ratio (e.g., 60:40 v/v).
-
Add a small amount of acid modifier (e.g., 0.1% phosphoric acid) to improve peak shape.
-
Degas the mobile phase before use.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare working solutions by diluting the stock solution as needed.
-
Filter the sample solutions through a 0.45 µm syringe filter before injection.
-
-
Instrument Setup and Data Acquisition:
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength where the compound has significant absorbance (this can be determined from a UV scan).
-
Inject a fixed volume (e.g., 10 µL) of the sample solution.
-
Run the analysis for a sufficient time to allow for the elution of the compound and any impurities.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Determine the retention time and calculate the peak area.
-
Purity can be estimated by the relative peak area of the main component. For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.
-
Figure 4: Workflow for HPLC analysis.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 1-Benzothiophene-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 1-Benzothiophene-5-carbonitrile. Due to the limited availability of specific experimental NMR data for this compound in public databases, this document outlines a generalized yet comprehensive procedure for its characterization. The presented data tables are illustrative examples based on typical chemical shifts and coupling constants for analogous structures.
Introduction
1-Benzothiophene and its derivatives are significant scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and optical properties. A thorough structural elucidation of these compounds is paramount for understanding their structure-activity relationships and ensuring their quality. NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of such organic compounds. This document provides a standard operating procedure for the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound.
Data Presentation
Note: The following tables contain predicted data for this compound. Actual experimental values may vary.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.2 - 8.1 | d | ~8.0 | 1H | H4 |
| ~8.0 - 7.9 | s | - | 1H | H6 |
| ~7.8 - 7.7 | d | ~8.0 | 1H | H7 |
| ~7.6 - 7.5 | d | ~5.5 | 1H | H2 |
| ~7.4 - 7.3 | d | ~5.5 | 1H | H3 |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~142 | C7a |
| ~139 | C3a |
| ~130 | C4 |
| ~128 | C6 |
| ~126 | C7 |
| ~125 | C2 |
| ~124 | C3 |
| ~118 | CN |
| ~110 | C5 |
Experimental Protocols
This section details the methodology for sample preparation and the acquisition of ¹H and ¹³C NMR spectra.
Sample Preparation
A homogenous and particulate-free sample solution is crucial for obtaining high-quality NMR spectra.
-
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
5 mm NMR tubes
-
Pasteur pipette
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of this compound and transfer it into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Vortex the mixture until the solid is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.
-
Using a Pasteur pipette with a cotton plug to filter out any particulates, carefully transfer the solution into a clean 5 mm NMR tube.
-
Cap the NMR tube securely and label it appropriately.
-
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Number of Scans: 16 to 64 (depending on sample concentration)
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
-
Temperature: 298 K
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)
-
Number of Scans: 1024 to 4096 (or more, depending on concentration and desired signal-to-noise ratio)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0 to 160 ppm
-
Temperature: 298 K
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
Caption: Structure of this compound.
Application Notes and Protocols for the Derivatization of 1-Benzothiophene-5-carbonitrile for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the chemical derivatization of 1-benzothiophene-5-carbonitrile, a versatile scaffold for the synthesis of novel compounds for biological screening. The protocols focus on the transformation of the nitrile group into various functionalities, including carboxamides, amines, tetrazoles, and carboxylic acids, which are known to be important pharmacophores in medicinal chemistry.
Introduction
Benzothiophene and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. These activities include anticancer, antimicrobial, and anti-inflammatory properties. The this compound scaffold serves as a valuable starting material for the generation of diverse chemical libraries for biological screening. The strategic modification of the nitrile functionality can lead to the discovery of novel therapeutic agents with improved potency and selectivity.
Derivatization Strategies
The nitrile group of this compound is a versatile functional group that can be converted into several other key functionalities. This section outlines the protocols for four primary derivatization reactions.
Conversion to 1-Benzothiophene-5-carboxamide
The hydrolysis of a nitrile to a carboxamide is a fundamental transformation in organic synthesis. Amides are prevalent in numerous biologically active molecules.
Experimental Protocol: Hydrolysis of Nitrile to Amide
-
Materials: this compound, sulfuric acid, trifluoroacetic acid (TFA) or acetic acid, water, ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of this compound (1 mmol) in trifluoroacetic acid (TFA) (5 mL), add concentrated sulfuric acid (0.5 mL) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-8 hours, monitoring the progress by thin-layer chromatography (TLC). For sterically hindered nitriles, a mixture of acetic acid and sulfuric acid at temperatures above 90 °C may be required.
-
Upon completion, carefully pour the reaction mixture into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-benzothiophene-5-carboxamide.
-
Purify the crude product by recrystallization or column chromatography.
-
Reduction to 5-(Aminomethyl)-1-benzothiophene
The reduction of nitriles to primary amines provides a pathway to a class of compounds with significant biological potential, including antimicrobial and anticancer activities.
Experimental Protocol: Reduction of Nitrile to Amine
-
Materials: this compound, lithium aluminum hydride (LiAlH₄), dry diethyl ether or tetrahydrofuran (THF), dilute sulfuric acid, sodium hydroxide solution, water.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (2 mmol) in dry diethyl ether or THF (20 mL).
-
Add a solution of this compound (1 mmol) in the same dry solvent dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% sodium hydroxide solution (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.
-
Filter the precipitate and wash it thoroughly with diethyl ether or THF.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-(aminomethyl)-1-benzothiophene.
-
Purify the product by distillation or column chromatography.
-
Conversion to 5-(1H-Tetrazol-5-yl)-1-benzothiophene
Tetrazoles are considered bioisosteres of carboxylic acids and are present in a number of pharmaceutical agents. The conversion of nitriles to tetrazoles is a valuable strategy in drug design.
Experimental Protocol: Synthesis of 5-Substituted Tetrazole
-
Materials: this compound, sodium azide (NaN₃), zinc chloride (ZnCl₂), n-propanol or n-butanol, hydrochloric acid.
-
Procedure:
-
To a solution of this compound (1 mmol) in n-propanol or n-butanol (10 mL), add sodium azide (1.2 mmol) and zinc chloride (1 mmol).
-
Heat the reaction mixture to reflux with vigorous stirring for 12-24 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and acidify with 2M hydrochloric acid to pH ~2.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 5-(1H-tetrazol-5-yl)-1-benzothiophene by recrystallization.
-
Hydrolysis to 1-Benzothiophene-5-carboxylic Acid
The hydrolysis of nitriles to carboxylic acids is a classic transformation that yields a key functional group for further derivatization or for its intrinsic biological activity.
Experimental Protocol: Hydrolysis of Nitrile to Carboxylic Acid
-
Materials: this compound, concentrated sulfuric acid or hydrochloric acid, water.
-
Procedure (Acid-Catalyzed):
-
To a solution of this compound (1 mmol) in water (10 mL), add concentrated sulfuric acid or hydrochloric acid (5 mL).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature, which may cause the carboxylic acid to precipitate.
-
Collect the precipitate by filtration and wash with cold water.
-
Alternatively, extract the cooled reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product to obtain pure 1-benzothiophene-5-carboxylic acid.
-
Biological Screening Data
The derivatization of the 1-benzothiophene scaffold can lead to compounds with a range of biological activities. The following tables summarize representative quantitative data for different classes of benzothiophene derivatives.
Table 1: Anticancer Activity of Benzothiophene Derivatives
| Derivative Class | Compound | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| Carboxamide | b19 (a benzo[b]thiophene-3-carboxamide derivative) | MDA-MB-231 (Breast) | Proliferation IC₅₀: 3.1 µM | [1] |
| Acrylonitrile | Analog 5 | Panel of 60 human cancer cell lines | 0.01 - 0.1 µM (GI₅₀) | [2] |
| Acrylonitrile | Analog 6 | Panel of 60 human cancer cell lines | 0.01 - 0.1 µM (GI₅₀) | [2] |
| Thiophene Carboxamide | MB-D2 | MCF-7 (Breast) | Cell viability: 38.93% at 100 µM | [3] |
Table 2: Antimicrobial Activity of Benzothiophene Derivatives
| Derivative Class | Compound | Microorganism | Activity (MIC) | Reference |
| Benzothiophene-Indole Hybrid | 3a | S. aureus (MRSA, USA Lac * lux) | 1 µg/mL | [4] |
| Benzothiophene-Indole Hybrid | 3a | S. aureus (MRSA, JE2) | 2 µg/mL | [4] |
| Benzothiophene-Indole Hybrid | 3c | S. aureus (MRSA and MSSA) | Mean value of 2 µg/mL | [4] |
| 3-Halobenzothiophene | Not specified | S. aureus ATCC 25923 | 512 µg/mL | [5] |
Table 3: Anti-inflammatory Activity of Benzothiophene Derivatives
| Derivative Class | Assay | Result | Reference |
| Bromo-benzothiophene carboxamides | Inhibition of COX-2 | Selective inhibition | [6] |
| Bromo-benzothiophene carboxamides | Reduction of prostaglandin-E2 synthesis | Significant reduction | [6] |
| Hydroxy benzothiophene/naphthalene carboxylic acids | Carrageenan-induced rat paw edema | 42-43% inhibition | [7] |
Visualizations
Experimental Workflow
Caption: Workflow for Derivatization and Biological Screening.
Signaling Pathway: Anticancer Mechanism
Caption: Inhibition of the RhoA/ROCK Signaling Pathway.
Conclusion
The derivatization of this compound offers a versatile platform for the synthesis of novel compounds with significant potential for biological activity. The protocols provided herein offer robust methods for accessing carboxamides, amines, tetrazoles, and carboxylic acids from this starting material. The compiled biological data highlights the promise of benzothiophene derivatives as anticancer, antimicrobial, and anti-inflammatory agents. Further exploration of the structure-activity relationships of these derivatives will be crucial for the development of new and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Benzothiophene-5-carbonitrile in the Development of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-benzothiophene-5-carbonitrile as a scaffold in the design and synthesis of potent enzyme inhibitors. This document details the inhibitory activities of various derivatives against several key enzymes, outlines detailed experimental protocols for assessing their efficacy, and visualizes the relevant biological pathways.
Introduction
This compound is a versatile heterocyclic compound that serves as a valuable starting material for the synthesis of a wide range of biologically active molecules. Its rigid bicyclic structure and the presence of a reactive nitrile group offer opportunities for diverse chemical modifications, making it an attractive scaffold for the development of targeted enzyme inhibitors. Derivatives of this compound have shown significant inhibitory potential against enzymes implicated in various diseases, including cancer, metabolic disorders, and infectious diseases.
Target Enzymes and Inhibitory Activity
Derivatives of the 1-benzothiophene scaffold have demonstrated inhibitory activity against a range of important enzymes. The following table summarizes the quantitative data for selected benzothiophene derivatives.
| Target Enzyme | Derivative Class | Specific Compound Example | IC50 / Ki | Reference |
| Polo-like Kinase 1 (PLK1) | Benzothiophene derivatives | Not specified in abstract | Not specified in abstract | [1] |
| Branched-chain α-ketoacid dehydrogenase kinase (BDK) | Benzothiophene carboxylates | 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | IC50 = 3.19 µM | [2][3][4] |
| Phosphoglycerate Dehydrogenase (PHGDH) | Benzo[b]thiophene-1,1-dioxides | Compound B12 | IC50 = 0.29 µM | [5] |
| Acetylcholinesterase (AChE) | Benzothiophene-chalcones | Compound 5f | IC50 = 62.10 µM | [6] |
| Butyrylcholinesterase (BChE) | Benzothiophene-chalcones | Compound 5h | IC50 = 24.35 µM | [6] |
| Plasmodium falciparum enoyl-ACP reductase (PfENR) | Benzothiophene carboxamides | 3-Bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide | IC50 = 115 nM, Ki = 18 nM (vs. cofactor), 91 nM (vs. substrate) | [7] |
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways in which the target enzymes operate is crucial for elucidating the mechanism of action of the inhibitors. The following diagrams illustrate these pathways and the general workflow for inhibitor screening and characterization.
Caption: Polo-like Kinase 1 (PLK1) Signaling Pathway.
Caption: Branched-Chain Amino Acid (BCAA) Catabolism and BDK Regulation.
Caption: Serine Biosynthesis Pathway highlighting PHGDH.
Caption: Cholinergic Signaling and the Role of Cholinesterases.
Caption: General Experimental Workflow for Inhibitor Development.
Experimental Protocols
General Protocol for Enzyme Inhibition Assays (Spectrophotometric)
This protocol provides a general framework for determining the inhibitory activity of this compound derivatives using a spectrophotometric method. Specific substrates and conditions will vary depending on the target enzyme.
Materials:
-
Purified target enzyme
-
Specific substrate for the enzyme
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitors. Create a dilution series of the inhibitor to be tested.
-
Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor solution (or solvent control), and the enzyme solution.
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.
-
Data Acquisition: Immediately measure the change in absorbance over time at a specific wavelength using a microplate reader. The wavelength will depend on the substrate and product.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
Protocol for Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is a specific application of the general spectrophotometric assay for measuring the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][8][9]
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound derivatives
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB (e.g., 10 mM) in buffer.
-
Prepare a stock solution of the substrate (ATCI or BTCI, e.g., 10 mM) in water.
-
Prepare a working solution of the enzyme in buffer.
-
Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
-
Assay in 96-well plate:
-
To each well, add:
-
Phosphate buffer
-
Test compound solution (or DMSO for control)
-
DTNB solution
-
Enzyme solution
-
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Add the substrate solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes. The yellow color is produced from the reaction of thiocholine with DTNB.
-
Calculation: Determine the rate of reaction. Calculate the percentage of inhibition for each concentration of the test compound relative to the control and determine the IC50 value.
Protocol for PHGDH Inhibition Assay (Coupled Enzyme Assay)
This protocol measures the activity of phosphoglycerate dehydrogenase (PHGDH) by monitoring the production of NADH, which is coupled to a colorimetric or fluorescent reporter.[10][11]
Materials:
-
Recombinant human PHGDH
-
3-phosphoglycerate (3-PG) as a substrate
-
NAD+
-
Diaphorase
-
Resazurin (fluorescent) or a tetrazolium salt like WST-1 (colorimetric)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2)
-
This compound derivatives
Procedure:
-
Assay Mixture Preparation: Prepare a master mix containing the assay buffer, NAD+, diaphorase, and the reporter dye (resazurin or WST-1).
-
Assay Setup:
-
In a 96-well plate, add the assay mixture.
-
Add the test compounds at various concentrations.
-
Add the PHGDH enzyme.
-
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C.
-
Reaction Initiation: Add the substrate, 3-PG, to all wells.
-
Measurement: Monitor the increase in fluorescence (for resorufin, Ex/Em = ~530/590 nm) or absorbance (for formazan, ~450 nm) over time.
-
Data Analysis: Calculate the reaction rates and determine the IC50 values for the inhibitors.
Protocol for BDK Inhibition Assay (Radiometric or Coupled Assay)
Inhibition of branched-chain α-ketoacid dehydrogenase kinase (BDK) can be measured either by a radiometric assay that tracks the phosphorylation of its substrate or a coupled spectrophotometric assay.[12][13]
Radiometric Assay:
-
This method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the E1α subunit of the branched-chain α-ketoacid dehydrogenase complex (BCKDC).
-
The reaction is carried out in the presence of purified BDK, BCKDC, [γ-³²P]ATP, and the test inhibitor.
-
The reaction is stopped, and the proteins are separated by SDS-PAGE.
-
The amount of incorporated radioactivity is quantified by autoradiography or phosphorimaging.
Coupled Spectrophotometric Assay:
-
This assay measures the activity of the entire BCKDC complex. Inhibition of BDK leads to an increase in BCKDC activity.
-
The BCKDC reaction, which uses branched-chain α-ketoacids as substrates, produces NADH.
-
The rate of NADH production is monitored by the increase in absorbance at 340 nm.
-
The assay is performed by pre-incubating BDK and BCKDC with ATP and the test inhibitor, followed by the addition of the branched-chain α-ketoacid substrate and NAD+.
Conclusion
This compound represents a promising scaffold for the development of novel enzyme inhibitors with potential therapeutic applications in a variety of diseases. The data and protocols presented here provide a foundation for researchers to explore the synthesis, characterization, and optimization of new inhibitors based on this versatile chemical entity. Further investigation into the structure-activity relationships of these derivatives will be crucial for the development of potent and selective drug candidates.
References
- 1. Functional genomics reveals serine synthesis is essential in PHGDH-amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. The case for regulating indispensable amino acid metabolism: the branched-chain α-keto acid dehydrogenase kinase-knockout mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serine synthesis pathway enzyme PHGDH is critical for muscle cell biomass, anabolic metabolism, and mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. pnas.org [pnas.org]
- 12. benchchem.com [benchchem.com]
- 13. Bicyclic Inhibitors of Branched-Chain α-Keto Acid Dehydrogenase Kinase (BDK) with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Benzothiophene Synthesis Optimization: A Technical Support Center
Welcome to the technical support center for benzothiophene synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of benzothiophene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed synthesis of a 2-arylbenzothiophene derivative is resulting in a low yield. How can I optimize the reaction conditions?
A1: Low yields in palladium-catalyzed cross-coupling reactions for benzothiophene synthesis are a common challenge, often stemming from a suboptimal choice of catalyst, co-catalyst (oxidant), solvent, or temperature. A systematic optimization of these parameters is crucial. For instance, in the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides, the interplay between the palladium catalyst and a copper salt as an oxidant significantly influences the reaction's success.[1]
A logical workflow for troubleshooting low yields involves sequentially verifying reagent quality, then screening catalysts, oxidants, and solvents, followed by temperature adjustments.[1]
Q2: I am observing poor regioselectivity between C2 and C3 functionalization. How can I achieve selective C3 arylation?
A2: Achieving high regioselectivity between the C2 and C3 positions of the benzothiophene core is a frequent challenge. For selective C3 arylation, a method involving the S-oxidation of the benzothiophene followed by a Pummerer-type reaction with a phenol coupling partner can be employed. This approach leverages the directing effect of the sulfoxide group to favor C3 functionalization.[1] The reaction typically proceeds by treating the benzothiophene S-oxide with trifluoroacetic anhydride (TFAA) before adding the phenol. Subsequent treatment with an acid, such as p-toluenesulfonic acid (pTsOH), promotes the rearrangement and arylation at the C3 position.[1]
Q3: My crude benzothiophene product is impure. What are the most effective purification techniques?
A3: Effective purification is critical for obtaining high-purity benzothiophene derivatives. The two most common and effective methods are column chromatography and recrystallization.[1]
-
Column Chromatography: This technique is highly effective for separating the desired product from byproducts and unreacted starting materials. A typical procedure involves packing a glass column with silica gel and eluting the crude product with a solvent system of increasing polarity, for example, starting with 100% hexane and gradually adding ethyl acetate.[1]
-
Recrystallization: This method is suitable for purifying solid products. It involves dissolving the crude product in a minimal amount of a hot solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Upon cooling, the pure product crystallizes out, leaving impurities in the solution.
Q4: I am attempting a Gewald reaction to synthesize a 2-aminobenzothiophene, but the yield is poor. What are the key parameters to optimize?
A4: The Gewald reaction, a multicomponent condensation to form 2-aminothiophenes, can be sensitive to reaction conditions. Key parameters to optimize include the choice of base, solvent, and temperature. The base, often a secondary or tertiary amine like morpholine or triethylamine, is critical for catalyzing the initial Knoevenagel condensation.[2][3] The solvent choice affects the solubility and reactivity of elemental sulfur; polar solvents like ethanol or methanol are generally preferred.[2] Gentle heating (40-60 °C) can improve sulfur's reactivity, but excessive heat may lead to side reactions.[2] For sterically hindered substrates, a two-step procedure or microwave-assisted synthesis might be more effective.[2][4]
Troubleshooting Guides
Palladium-Catalyzed C2-Arylation: Low Yield
If you are experiencing low yields in the palladium-catalyzed C2-arylation of benzothiophene derivatives, a systematic approach to optimization is recommended. The following table summarizes the effect of different catalysts and solvents on the reaction yield.
| Entry | Pd Catalyst (10 mol%) | Co-catalyst (Oxidant) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | Cu(OAc)₂ | DMSO | 85 |
| 2 | PdCl₂ | Cu(OAc)₂ | DMSO | 62 |
| 3 | Pd(TFA)₂ | Cu(OAc)₂ | DMSO | 75 |
| 4 | Pd(OAc)₂ | CuCl₂ | DMSO | 45 |
| 5 | Pd(OAc)₂ | Cu(OTf)₂ | DMSO | 51 |
| 6 | Pd(OAc)₂ | Cu(OAc)₂ | DMF | 71 |
| 7 | Pd(OAc)₂ | Cu(OAc)₂ | Dioxane | 68 |
| Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.[1] |
Experimental Protocols
Gram-Scale C2 Arylation of Benzo[b]thiophene 1,1-dioxide
This protocol describes a gram-scale palladium-catalyzed C2 arylation of benzo[b]thiophene 1,1-dioxide.[1]
-
To a reaction vessel, add benzo[b]thiophene 1,1-dioxide (1.0 g, 6.0 mmol), phenylboronic acid (2.2 g, 18.0 mmol), Pd(OAc)₂ (135 mg, 0.6 mmol), Cu(OAc)₂ (4.3 g, 24.0 mmol), and pyridine (1.4 g, 18.0 mmol).
-
Add dimethyl sulfoxide (DMSO, 60 mL) to the vessel.
-
Heat the mixture at 100 °C for 20 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the desired 2-phenylbenzo[b]thiophene 1,1-dioxide.
Selective C3 Arylation of Benzothiophene
This protocol outlines a method for the selective C3 arylation of benzothiophene via an S-oxide intermediate.[1]
-
Add benzothiophene S-oxide (0.2 mmol) and CH₂Cl₂ (1 ml) to a nitrogen-flushed, oven-dried reaction vessel.
-
Cool the mixture to -78 °C.
-
Add trifluoroacetic anhydride (TFAA, 0.3 mmol).
-
After 5 minutes, add the phenol coupling partner (0.3 mmol) dissolved in CH₂Cl₂ (1 ml).
-
Stir the mixture for 15 minutes, then remove the cooling bath and stir at ambient temperature overnight (approximately 16 hours).
-
Add p-toluenesulfonic acid (pTsOH, 0.4 mmol) and heat the mixture at 45 °C for 5 hours.
-
Add water (3 ml) and extract the aqueous phase with CH₂Cl₂ (3 x 5 ml).
-
Dry the combined organic phases over MgSO₄ and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the pure C3-arylated benzothiophene.
Visual Guides
Caption: Systematic workflow for troubleshooting low yields.
Caption: Workflow for regioselective C3-arylation.
References
Technical Support Center: Synthesis of 1-Benzothiophene-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 1-Benzothiophene-5-carbonitrile.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of this compound. This guide provides a structured approach to identifying and resolving common side reactions and experimental issues.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to inactive catalyst or insufficient temperature. | 1. Ensure the catalyst (e.g., Palladium or Copper salt) is fresh and handled under an inert atmosphere if required. 2. Optimize the reaction temperature. For Rosenmund-von Braun reactions, temperatures of 150-200°C in a high-boiling polar solvent are often necessary.[1][2] 3. For palladium-catalyzed cyanations, ensure the correct ligand is used and the reaction is run under an inert atmosphere. |
| Presence of 1-Benzothiophene-5-carboxamide or 1-Benzothiophene-5-carboxylic acid in the Product | Hydrolysis of the nitrile group. This can occur during the reaction or work-up, especially under acidic or basic conditions.[3][4][5] | 1. During work-up, maintain a neutral pH. Avoid strong acidic or basic washes if possible. 2. If acidic or basic conditions are necessary for the reaction, minimize the reaction time and temperature to reduce the extent of hydrolysis. 3. Use anhydrous solvents and reagents to minimize the presence of water. |
| Unreacted 5-Bromo-1-benzothiophene Detected | Inefficient cyanation reaction. | 1. Increase the equivalents of the cyanide source (e.g., CuCN, Zn(CN)₂, K₄[Fe(CN)₆]). 2. Increase the catalyst loading. 3. Extend the reaction time. |
| Formation of Dark, Tarry Byproducts | Polymerization or decomposition of starting materials or product at high temperatures. | 1. Lower the reaction temperature if feasible. 2. Consider using a milder cyanation method, such as a palladium-catalyzed reaction which often requires lower temperatures than the classical Rosenmund-von Braun reaction.[2] 3. Ensure the starting materials are pure. |
| Difficult Purification | Presence of polar side products (e.g., carboxamide, carboxylic acid) and baseline impurities. | 1. For the removal of acidic impurities like 1-benzothiophene-5-carboxylic acid, perform a mild basic wash (e.g., with aqueous sodium bicarbonate solution) during the work-up. 2. Column chromatography on silica gel is often effective for separating the desired nitrile from more polar byproducts. 3. Recrystallization from a suitable solvent system can be used to purify the final product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective method is the cyanation of 5-bromo-1-benzothiophene. This can be achieved through a classical Rosenmund-von Braun reaction using copper(I) cyanide at elevated temperatures, or through more modern palladium-catalyzed cyanation reactions which often proceed under milder conditions.[1][2]
Q2: My main impurity is a compound with a molecular weight of 177.2 g/mol . What is it likely to be?
This molecular weight corresponds to 1-Benzothiophene-5-carboxamide (C₉H₇NOS). This is a common byproduct resulting from the partial hydrolysis of the nitrile group of your target compound.
Q3: Can I use other 5-halo-1-benzothiophenes as starting materials?
Yes, 5-iodo-1-benzothiophene can also be used and may be more reactive than the bromo derivative in some catalytic cycles. However, 5-bromo-1-benzothiophene is often more readily available and cost-effective.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques to monitor the consumption of the starting material (5-bromo-1-benzothiophene) and the formation of the product.
Q5: What are the key safety precautions for this synthesis?
Cyanide salts (e.g., CuCN, KCN, Zn(CN)₂) are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Always have a cyanide poisoning antidote kit available and be familiar with its use. Reactions should be quenched carefully to avoid the generation of hydrogen cyanide gas.
Experimental Protocols
Synthesis of this compound via Rosenmund-von Braun Reaction
This protocol is a general guideline based on the classical Rosenmund-von Braun reaction.[1][2]
Materials:
-
5-Bromo-1-benzothiophene
-
Copper(I) cyanide (CuCN)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling polar solvent
-
Toluene
-
Aqueous ferric chloride solution
-
Aqueous sodium cyanide solution
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromo-1-benzothiophene (1 equivalent) and copper(I) cyanide (1.5 - 2 equivalents).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to reflux (typically 150-200°C) and maintain for several hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper salts.
-
Extract the product with toluene.
-
Wash the organic layer with water, followed by a dilute aqueous sodium cyanide solution to remove any remaining copper salts, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Reaction Pathway: Synthesis and Primary Side Reaction
Caption: Synthetic route to this compound and subsequent hydrolysis side reactions.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
Technical Support Center: Purification of 1-Benzothiophene-5-carbonitrile
Welcome to the technical support center for the purification of 1-Benzothiophene-5-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, often achieved through a Rosenmund-von Braun reaction from 5-bromo-1-benzothiophene, can lead to several impurities. These include:
-
Unreacted Starting Material: 5-bromo-1-benzothiophene may be present if the reaction has not gone to completion.
-
Solvent Residues: High-boiling point solvents like N,N-dimethylformamide (DMF) used in the cyanation reaction can be difficult to remove.
-
Side-Products: Isomeric benzothiophene derivatives or byproducts from ancillary reactions can also be present.
-
Degradation Products: The benzothiophene nitrile moiety may be susceptible to degradation under harsh purification conditions.
Q2: What are the recommended first-pass purification techniques for crude this compound?
A2: For initial purification, recrystallization is a highly effective method for removing the bulk of impurities. Column chromatography is also a powerful technique for separating closely related impurities.
Q3: My purified this compound has a persistent color. What could be the cause?
A3: A persistent color can be due to trace impurities that are highly colored. These may include oxidation products or residual copper salts if a copper cyanide reagent was used in the synthesis. The use of activated charcoal during recrystallization can sometimes help in removing colored impurities.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of your sample can be effectively determined using High-Performance Liquid Chromatography (HPLC). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for identifying and quantifying impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low Recovery of Purified Product | The compound is too soluble in the chosen cold solvent. | Select a solvent or solvent system in which the compound has lower solubility at room temperature. A mixture of a good solvent and a poor solvent (anti-solvent) can be effective. |
| Too much solvent was used for dissolution. | Use the minimum amount of hot solvent required to fully dissolve the crude product. | |
| Oiling Out Instead of Crystallization | The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. |
| The solution is supersaturated with impurities. | Perform a preliminary purification step, such as a simple filtration through a silica plug, before recrystallization. | |
| Crystals are Colored | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration. Be cautious as charcoal can also adsorb some of the desired product. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Impurities | Inappropriate solvent system (mobile phase). | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound. A gradient elution may be necessary. |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded. A general rule is a 30:1 to 100:1 ratio of silica gel to crude material by weight. | |
| Compound is Stuck on the Column | The compound is too polar for the chosen solvent system. | Increase the polarity of the mobile phase. For very polar compounds, consider using a more polar stationary phase like alumina or reverse-phase chromatography. |
| Tailing of the Compound Band | The compound is interacting too strongly with the stationary phase (e.g., acidic silica gel). | Add a small amount of a modifier to the mobile phase, such as triethylamine (0.1-1%) for basic compounds or acetic acid for acidic compounds, to improve peak shape. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexane or water) at room and elevated temperatures to find a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Develop a suitable mobile phase using TLC. A common starting point for benzothiophene derivatives is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (wet packing).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the mobile phase or a slightly more polar solvent) and load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel before adding it to the column.
-
Elution: Elute the column with the mobile phase, collecting fractions. The elution can be isocratic (constant solvent composition) or a gradient (gradually increasing the polarity of the mobile phase).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Recrystallization Solvent Screening (Hypothetical Data)
| Solvent System | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Isopropanol/Water (9:1) | Insoluble | Soluble | Good |
| Ethyl Acetate/Hexane (1:5) | Sparingly Soluble | Soluble | Good |
| Toluene | Soluble | Very Soluble | Poor |
Table 2: Purity Analysis by HPLC (Hypothetical Data)
| Sample | Retention Time of Main Peak (min) | Purity (%) | Major Impurity Retention Time (min) | Impurity (%) |
| Crude Product | 8.52 | 85.3 | 6.78 (5-bromo-1-benzothiophene) | 10.2 |
| After Recrystallization | 8.53 | 98.1 | 6.79 | 0.8 |
| After Column Chromatography | 8.52 | >99.5 | Not Detected | <0.1 |
Visualization
Caption: General workflow for the purification of this compound.
Caption: Decision-making flowchart for troubleshooting purification issues.
Technical Support Center: Palladium-Catalyzed Benzothiophene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed synthesis of benzothiophenes.
Troubleshooting Guide
Problem 1: Low to No Product Yield
Question: My palladium-catalyzed synthesis of a benzothiophene derivative is resulting in a very low yield or no product at all. What are the common causes and how can I troubleshoot this issue?
Answer:
Low yields are a frequent challenge in palladium-catalyzed reactions. The issue often originates from the reaction conditions, catalyst activity, or reagent quality. A systematic approach to optimization is key.
Initial Checks:
-
Reagent Purity: Ensure all starting materials, solvents, and reagents are of high purity and anhydrous. Trace impurities can poison the catalyst.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Ensure the reaction is set up under a properly maintained inert atmosphere (e.g., argon or nitrogen) and that solvents are thoroughly degassed.[1]
-
Stirring: For heterogeneous mixtures, ensure the stirring is vigorous and consistent to facilitate proper mixing and mass transfer.
Systematic Optimization:
If initial checks do not resolve the issue, a systematic optimization of the reaction parameters is recommended. The following tables provide a starting point for screening conditions based on literature precedents.
Data Presentation: Optimization of Reaction Conditions
Table 1: Optimization of Pd-Catalyzed C2-Arylation of Benzo[b]thiophene 1,1-Dioxide
| Entry | Pd Catalyst (10 mol%) | Cu Salt (2.0 equiv) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | Cu(OAc)₂ | DMSO | 85 |
| 2 | PdCl₂ | Cu(OAc)₂ | DMSO | 62 |
| 3 | Pd(TFA)₂ | Cu(OAc)₂ | DMSO | 75 |
| 4 | Pd(OAc)₂ | CuCl₂ | DMSO | 45 |
| 5 | Pd(OAc)₂ | Cu(OTf)₂ | DMSO | 51 |
| 6 | Pd(OAc)₂ | Cu(OAc)₂ | DMF | 71 |
| 7 | Pd(OAc)₂ | Cu(OAc)₂ | Dioxane | 68 |
Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.[2]
Table 2: Optimization of Pd(II)-Catalyzed Oxidative Heck Reaction of Benzo[b]thiophene 1,1-Dioxide
| Entry | Ag Salt (3.0 equiv) | Solvent | PivOH (equiv) | Temperature (°C) | Yield (%) |
| 1 | AgOAc | Toluene | 5.0 | 120 | 55 |
| 2 | AgOAc | DCE | 5.0 | 120 | 63 |
| 3 | AgOAc | 1,4-Dioxane | 5.0 | 120 | 71 |
| 4 | AgOAc | DMSO | 5.0 | 120 | 45 |
| 5 | AgOAc | THF | 5.0 | 120 | 82 |
| 6 | AgOPiv | THF | 5.0 | 120 | 88 |
| 7 | AgOPiv | THF | 3.0 | 80 | 95 |
Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), styrene (0.15 mmol), Pd(OAc)₂ (5 mol %), Ag salt (3.0 equiv), and PivOH in solvent (0.6 mL) for 12 h.[3][4]
Troubleshooting Workflow for Low Yield
Caption: Systematic workflow for troubleshooting low yields.
Problem 2: Catalyst Deactivation (Palladium Black Formation)
Question: My reaction mixture is turning black, and I'm observing a precipitate, along with a low yield. What is causing this?
Answer:
The formation of a black precipitate is a classic sign of palladium black, which is finely divided, catalytically inactive palladium metal.[1] This indicates that the active Pd(0) species in the catalytic cycle is agglomerating and falling out of solution. This can be caused by:
-
Oxygen Sensitivity: The presence of oxygen can lead to the oxidation and degradation of phosphine ligands, leaving the palladium center unprotected and prone to precipitation.[1]
-
Ligand Instability or Incorrect Ratio: The chosen ligand may not be stable under the reaction conditions, or the ligand-to-palladium ratio may be suboptimal, leading to insufficient stabilization of the Pd(0) species.
-
High Temperatures: Elevated temperatures can accelerate the decomposition of the catalyst.
Troubleshooting Steps:
-
Improve Inert Atmosphere: Enhance your degassing procedures (e.g., freeze-pump-thaw cycles for solvents) and ensure a leak-free reaction setup.
-
Ligand Screening: Experiment with different types of ligands. N-heterocyclic carbene (NHC) ligands often form more stable complexes with palladium compared to some phosphine ligands and can be more resistant to degradation.[5][6]
-
Optimize Ligand/Palladium Ratio: A slight excess of the ligand can sometimes help to stabilize the catalyst.
-
Lower Reaction Temperature: If the reaction kinetics allow, try running the reaction at a lower temperature.
Problem 3: Formation of Side Products (e.g., Homocoupling)
Question: I am observing significant amounts of homocoupled byproducts from my starting materials. How can I suppress these side reactions?
Answer:
Homocoupling is a common side reaction where two molecules of the same starting material couple together (e.g., two arylboronic acids or two benzothiophene molecules).[2] This can be particularly problematic in direct arylation reactions.
Strategies to Minimize Homocoupling:
-
Choice of Oxidant: In oxidative coupling reactions, the nature and stoichiometry of the oxidant can play a crucial role. For example, in the C2-arylation of benzo[b]thiophene 1,1-dioxides, using Cu(OAc)₂ as the oxidant was found to be effective.[2]
-
Additives: The addition of certain additives can significantly influence the reaction pathway. Pivalic acid (PivOH) has been shown to improve reactivity and selectivity in some direct arylation reactions.[7]
-
Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the desired intermolecular cross-coupling over homocoupling.
-
Slow Addition: In some cases, the slow addition of one of the coupling partners can help to maintain a low concentration of that reagent in the reaction mixture, thereby disfavoring homocoupling.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right palladium catalyst and ligand for my reaction?
A1: The choice of catalyst and ligand is highly dependent on the specific transformation. For C-H activation/arylation of benzothiophene 1,1-dioxides, Pd(OAc)₂ has proven to be a robust catalyst.[2] For other cross-coupling reactions, pre-formed catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands are often a good starting point.[5][8] NHCs are known for their strong σ-donating ability, which can facilitate challenging oxidative additions and enhance catalyst stability.[5][6]
Q2: What is the role of the base and how do I select one?
A2: The base plays multiple roles in palladium-catalyzed reactions, including regenerating the active catalyst and facilitating transmetalation. The choice of base is critical and can significantly impact the reaction outcome. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and organic bases (e.g., pyridine, triethylamine).[2] The optimal base is often determined empirically for a specific reaction.
Q3: I am having issues with regioselectivity (e.g., C2 vs. C3 functionalization). How can I control it?
A3: Achieving high regioselectivity can be challenging. Several factors can influence the site of functionalization:
-
Directing Groups: The use of a directing group on the benzothiophene core can steer the catalyst to a specific C-H bond.
-
Steric Hindrance: The steric environment around the C-H bonds can influence the approach of the bulky palladium catalyst.
-
Electronic Effects: The inherent electronic properties of the benzothiophene substrate can favor functionalization at a particular position.
-
Reaction Conditions: As with yield, the choice of catalyst, ligand, solvent, and additives can all impact regioselectivity.[7][9]
Q4: My crude product is impure. What are the recommended purification methods?
A4: The most common methods for purifying benzothiophene derivatives are column chromatography on silica gel and recrystallization. The choice of eluent for column chromatography depends on the polarity of the product, with mixtures of hexane and ethyl acetate being commonly used.[1] For recrystallization, a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature should be chosen.
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed C2-Selective Direct Arylation
A 10 mL Schlenk tube is charged with the benzo[b]thiophene 1,1-dioxide derivative (0.2 mmol, 1.0 equiv), arylboronic acid (0.6 mmol, 3.0 equiv), Pd(OAc)₂ (4.4 mg, 10 mol %), Cu(OAc)₂ (145 mg, 0.8 mmol, 4.0 equiv), and pyridine (48 μL, 0.6 mmol, 3.0 equiv). The tube is evacuated and backfilled with nitrogen three times. DMSO (1.0 mL) is added via syringe. The resulting mixture is stirred at 100 °C for 20 hours. Upon completion, the reaction mixture is cooled to room temperature, diluted with 10 mL of H₂O, and extracted with ethyl acetate (3 x 10 mL). The combined organic phases are dried with Na₂SO₄ and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.[2]
Protocol 2: General Procedure for Pd-Catalyzed C2-Selective Oxidative Olefination
In a nitrogen-filled glovebox, a 10 mL Schlenk tube is charged with the thiophene 1,1-dioxide derivative (0.2 mmol, 1.0 equiv), alkene (0.3 mmol, 1.5 equiv), Pd(OAc)₂ (2.2 mg, 5 mol %), AgOPiv (125 mg, 0.6 mmol, 3.0 equiv), and PivOH (61 mg, 0.6 mmol, 3.0 equiv). THF (1.2 mL) is added, and the tube is sealed. The reaction mixture is stirred at 80 °C for 12 hours. After cooling, the solution is filtered through a pad of Celite and washed with 10 mL of dichloromethane. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to provide the desired product.[3][4]
Reaction Mechanism Visualizations
Catalytic Cycle for Pd(II)-Catalyzed Direct Arylation
Caption: Plausible catalytic cycle for Pd(II)-catalyzed direct arylation.
Catalytic Cycle for Intramolecular Cyclization of 2-(Methylthio)phenylacetylenes
Caption: Proposed mechanism for PdI₂-catalyzed oxidative cyclization-alkoxycarbonylation.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal [comptes-rendus.academie-sciences.fr]
- 7. benchchem.com [benchchem.com]
- 8. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Benzothiophene-5-carbonitrile
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the purity of 1-Benzothiophene-5-carbonitrile. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a synthesis of this compound?
A1: Common impurities can arise from starting materials, side reactions, or degradation of the product. Based on a typical synthesis involving the condensation of ethyl azidoacetate with indole, potential impurities may include unreacted starting materials, polymeric byproducts, and related benzothiophene isomers.[1][2] Hydrolysis of the nitrile group to a carboxylic acid can also occur if exposed to acidic or basic conditions, especially at elevated temperatures.
Q2: What is the recommended method for the initial purification of crude this compound?
A2: For solid compounds like this compound, recrystallization is a highly effective and recommended initial purification method to remove the bulk of impurities.[3][4]
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of non-volatile compounds like this compound due to its high resolution and sensitivity.[5][6] Other useful methods include Thin-Layer Chromatography (TLC) for rapid qualitative checks, and melting point determination, where a sharp melting range close to the literature value indicates high purity. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify impurities.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
Problem: Low recovery of this compound after recrystallization.
| Possible Cause | Solution |
| Excessive solvent usage | Use the minimum amount of hot solvent required to fully dissolve the compound. To check for excess solvent, evaporate a small amount of the mother liquor; a significant solid residue indicates that a considerable amount of product remains in solution.[3] |
| Inappropriate solvent choice | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, significant product loss will occur.[3][7] |
| Premature crystallization | Ensure the filtration of the hot solution is performed quickly to prevent the product from crystallizing in the filter funnel. Using a pre-heated funnel can help prevent this.[3] |
| Cooling too rapidly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. |
Problem: The purified this compound is discolored.
| Possible Cause | Solution |
| Colored impurities present | During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Boil for a few minutes and then perform a hot filtration to remove the charcoal before cooling.[4] |
| Thermal degradation | Avoid prolonged heating at high temperatures during dissolution. |
Chromatography Issues
Problem: Poor separation of this compound from impurities during column chromatography.
| Possible Cause | Solution |
| Inappropriate solvent system | The choice of mobile phase is critical. For benzothiophene derivatives on silica gel, a common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent such as ethyl acetate.[8] Optimize the solvent ratio using TLC to achieve a target Rf value of 0.2-0.4 for the desired compound.[8] |
| Column overloading | Do not load too much crude material onto the column. A general rule is to use a mass ratio of crude material to silica gel of 1:30 to 1:100. |
| Irregular column packing | Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing impurities through crystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Isopropyl alcohol, Ethanol, or a mixture of a C1-C8 alcohol and water)[9]
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Based on literature for benzothiophene, C1-C8 alcohols or their aqueous mixtures are suitable.[9] Isopropyl alcohol is a good starting point. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then gently boil the solution for a few minutes.
-
Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
-
Purity Assessment: Determine the melting point and analyze the purity by HPLC or TLC.
Protocol 2: Column Chromatography of this compound
Objective: To purify this compound from closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Solvents (e.g., Hexane, Ethyl Acetate)
-
Collection tubes
Procedure:
-
Solvent System Selection: Determine the optimal mobile phase by running TLC plates with different ratios of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for this compound.[8]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent that will be used in the gradient. Carefully load the sample onto the top of the silica gel bed. Alternatively, perform a dry loading by adsorbing the sample onto a small amount of silica gel.
-
Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the mobile phase to elute the compounds from the column.
-
Fraction Collection: Collect fractions in separate tubes and monitor the elution by TLC.
-
Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
-
Purity Assessment: Analyze the purity of the final product by HPLC and NMR.
Protocol 3: HPLC Purity Analysis of this compound
Objective: To quantitatively determine the purity of a this compound sample.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions (starting point, may require optimization):
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point for reverse-phase chromatography of aromatic compounds.[5]
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient:
-
0-20 min: 50-90% B
-
20-25 min: 90% B
-
25-30 min: 90-50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve it in 10 mL of acetonitrile to get a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: Troubleshooting guide for low yield in recrystallization.
References
- 1. This compound | 2060-63-1 | CAA06063 [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
Technical Support Center: Degradation Pathways of Benzothiophene Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with benzothiophene derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for degrading benzothiophene and its derivatives?
A1: The three main approaches for the degradation of benzothiophene derivatives are biodegradation, photocatalytic degradation, and oxidative degradation. Each method utilizes different mechanisms to break down the benzothiophene structure.
Q2: Which microorganisms are known to biodegrade benzothiophene?
A2: Several bacterial strains have been shown to degrade benzothiophene and its derivatives. Notably, species of Pseudomonas, such as Pseudomonas aeruginosa PRG-1, and Rhodococcus, like Rhodococcus sp. KT462, are capable of this process.[1][2][3] Some bacteria, like Pseudonocardia sp. strain DB1, can degrade benzothiophene sulfones, which are common intermediates.[4]
Q3: What are the common photocatalysts used for benzothiophene degradation?
A3: Zinc oxide (ZnO) is a widely used photocatalyst for the degradation of benzothiophene.[5][6][7] Its performance can be enhanced by supporting it on materials like FSM-16.[5] Other materials, such as LaZnAl layered double hydroxides, have also been investigated.
Q4: What is the main product of oxidative desulfurization (ODS) of benzothiophene?
A4: The primary product of the oxidative desulfurization of benzothiophene is typically benzothiophene sulfone.[8] Further oxidation can lead to the cleavage of the thiophene ring and the formation of sulfate ions.
Q5: Can benzothiophene be used as a sole carbon and sulfur source for microbial growth?
A5: It depends on the microbial strain. Some strains, like Rhodococcus sp. KT462, can utilize benzothiophene as a sole sulfur source.[3] However, other organisms, such as Pseudomonas aeruginosa PRG-1, require a co-substrate like yeast extract for growth and cannot utilize benzothiophene as a sole carbon source.[1][2]
Troubleshooting Guides
Biodegradation Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or slow microbial growth | - Benzothiophene derivative is toxic to the microorganism at the tested concentration.- The medium is lacking essential nutrients.- The microorganism cannot utilize the specific benzothiophene derivative as a sole carbon/sulfur source. | - Perform a toxicity assay to determine the optimal substrate concentration.- Supplement the medium with a small amount of a readily available carbon source (e.g., yeast extract, glucose) to support initial growth.[1][2]- Ensure the basal salt medium contains all necessary trace elements. |
| Inconsistent degradation rates | - Fluctuation in incubation temperature or pH.- Incomplete dissolution or uneven dispersion of the benzothiophene derivative.- Oxygen limitation in the culture. | - Use a temperature-controlled incubator and buffer the medium to maintain a stable pH.- Use a carrier solvent (e.g., DMSO) to dissolve the benzothiophene derivative before adding it to the medium, and ensure vigorous shaking for uniform dispersion.- Increase the agitation speed or use baffled flasks to improve oxygen transfer. |
| Difficulty in extracting metabolites for analysis | - Inefficient extraction solvent.- Low concentration of metabolites. | - Test different organic solvents (e.g., ethyl acetate, dichloromethane) for optimal extraction.- Concentrate the culture supernatant before extraction using techniques like solid-phase extraction (SPE). |
Photocatalytic Degradation Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low degradation efficiency | - Inefficient photocatalyst.- Catalyst deactivation due to the adsorption of intermediates.- Inadequate light source intensity or wavelength.- Non-optimal pH of the reaction mixture. | - Synthesize or select a photocatalyst with a high surface area and appropriate bandgap energy.- After the experiment, wash the catalyst with a suitable solvent or treat it thermally to regenerate its surface.[9]- Ensure the light source emits at a wavelength that can activate the photocatalyst. Measure and report the light intensity.- Optimize the pH of the solution, as it can affect the surface charge of the photocatalyst and the generation of reactive oxygen species. |
| Catalyst aggregation | - High catalyst loading.- Van der Waals forces between nanoparticles. | - Optimize the catalyst concentration; higher concentrations can lead to light scattering and reduced efficiency.- Use ultrasonication to disperse the catalyst before the experiment. |
| Irreproducible results | - Variations in catalyst preparation.- Inconsistent light source positioning or intensity.- Temperature fluctuations during the experiment. | - Standardize the catalyst synthesis and characterization procedures.- Maintain a fixed distance between the light source and the reactor, and monitor the lamp output.- Use a water bath or cooling system to maintain a constant reaction temperature. |
Oxidative Desulfurization Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete conversion to sulfone | - Insufficient oxidant-to-substrate molar ratio.- Non-optimal reaction temperature or time.- Poor mass transfer between the oil and aqueous phases. | - Increase the molar ratio of the oxidant (e.g., ferrate(VI), H₂O₂) to the benzothiophene derivative.[8]- Optimize the reaction temperature and time based on kinetic studies.- Use a phase transfer agent or high-shear mixing to improve the interfacial contact between the two phases.[10] |
| Formation of unwanted byproducts | - Over-oxidation of the substrate.- Side reactions of the oxidant. | - Carefully control the amount of oxidant and the reaction time to favor the formation of the desired sulfone.- Analyze the product mixture using techniques like GC-MS to identify byproducts and adjust reaction conditions accordingly. |
| Difficulty in separating the oxidized product | - Similar polarity of the sulfone and the starting material.- Emulsion formation. | - Use column chromatography with a suitable solvent system for separation.- Employ techniques like centrifugation or the addition of a demulsifier to break the emulsion. |
Analytical (HPLC) Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No peaks or very small peaks | - Detector lamp is off.- No mobile phase flow.- Incorrect sample or deteriorated sample. | - Ensure the detector lamp is turned on.- Check the pump and ensure there is mobile phase in the reservoir.- Verify that the correct sample was injected and that it has not degraded.[11] |
| Ghost peaks | - Contamination in the mobile phase, sample, or column.- Carryover from previous injections. | - Use high-purity solvents and reagents.- Clean the injection system and column.- Include a wash step in the injection sequence.[12] |
| Peak tailing or splitting | - Column degradation.- Incompatibility between the sample solvent and the mobile phase.- Column overload. | - Replace the column if it is old or has been used extensively.- Ensure the sample is dissolved in a solvent that is compatible with the mobile phase.- Reduce the injection volume or sample concentration.[11] |
| Baseline drift or noise | - Air bubbles in the system.- Changes in mobile phase composition.- Contaminated detector cell. | - Degas the mobile phase thoroughly.- Ensure proper mixing of the mobile phase components.- Flush the detector cell with a strong solvent.[13][14] |
Quantitative Data Summary
Biodegradation of Benzothiophene Derivatives
| Microorganism | Benzothiophene Derivative | Degradation Efficiency (%) | Conditions | Reference |
| Pseudonocardia sp. DB1 | Benzothiophene sulfone | 57% CO₂ release | Sole carbon, sulfur, and energy source | [4] |
| Pseudonocardia sp. DB1 | 3-Methylbenzothiophene sulfone | 62% CO₂ release | Sole carbon, sulfur, and energy source | [4] |
| Rhodococcus sp. KT462 | Benzothiophene | Growth as sole S source | - | [3] |
| Rhodococcus sp. Eu-32 | Dibenzothiophene (0.2 mM) | 100% conversion to 2-HBP | 72 h, 30°C, pH 7.0 | [15] |
| Groundwater microorganisms | Benzothiophene | ~66-94% | 40 days, with various primary substrates | [16] |
Photocatalytic Degradation of Benzothiophene
| Photocatalyst | Degradation Efficiency (%) | Conditions | Reference |
| ZnO/FSM-16 | 97 | Optimized conditions | [5] |
| LaZnAl layered double hydroxide | - | - | |
| Alginate–oligothiophene aerogels | up to 99 | 2 h, blue light irradiation | [17] |
Oxidative Desulfurization of Benzothiophene
| Oxidant System | Benzothiophene Derivative | Conversion Efficiency (%) | Conditions | Reference |
| Ferrate(VI) | Benzothiophene | Complete conversion to sulfone | [Ferrate(VI)]/[BT] ~7.5, room temp. | [8] |
| Ferrate(VI) | 4-Methyl-dibenzothiophene | Complete conversion to sulfone | [Ferrate(VI)]/[4-MDBT] ~8.5, room temp. | [8] |
| Ferrate(VI) (from sludge) | Benzothiophene | 17 - 64 (up to 88 optimized) | MAOD, varying conditions | [10][18] |
| Persulfate/Cu-loaded g-C₃N₄ | Benzothiophene | - | - | [19] |
Experimental Protocols
Protocol 1: Biodegradation Assay of Benzothiophene
-
Prepare Mineral Salt Medium (MSM): A typical MSM contains (per liter): K₂HPO₄ (1.5 g), KH₂PO₄ (0.5 g), (NH₄)₂SO₄ (1.0 g), MgSO₄·7H₂O (0.2 g), and a trace element solution (1 ml). Adjust the pH to 7.0.
-
Prepare Inoculum: Grow the selected bacterial strain (e.g., Rhodococcus sp.) in a rich medium (e.g., nutrient broth) to the late exponential phase. Harvest the cells by centrifugation, wash twice with sterile MSM, and resuspend in MSM to a desired optical density (e.g., OD₆₀₀ = 1.0).
-
Set up Cultures: In sterile flasks, add MSM and the benzothiophene derivative (dissolved in a minimal amount of a suitable solvent like DMSO) to the desired final concentration. If required, add a co-substrate.
-
Inoculation: Inoculate the flasks with the prepared cell suspension. Include uninoculated controls to monitor abiotic degradation.
-
Incubation: Incubate the flasks on a rotary shaker at the optimal temperature and agitation speed for the specific microorganism.
-
Sampling and Analysis: At regular intervals, withdraw samples aseptically. Centrifuge the samples to separate the biomass. Analyze the supernatant for the remaining benzothiophene concentration and the formation of metabolites using HPLC or GC-MS.
Protocol 2: Photocatalytic Degradation of Benzothiophene
-
Prepare Photocatalyst Suspension: Disperse a known amount of the photocatalyst (e.g., ZnO) in a specific volume of deionized water or the desired reaction medium. Use ultrasonication to ensure a uniform suspension.
-
Set up the Photoreactor: Place the photocatalyst suspension in a photoreactor equipped with a light source (e.g., UV lamp) and a cooling system to maintain a constant temperature.
-
Add Benzothiophene: Add the benzothiophene derivative to the reactor to achieve the desired initial concentration.
-
Equilibration: Stir the mixture in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between the benzothiophene and the catalyst surface.
-
Initiate Photocatalysis: Turn on the light source to start the photocatalytic reaction.
-
Sampling and Analysis: At specific time intervals, collect aliquots from the reactor. Filter the samples to remove the photocatalyst particles. Analyze the filtrate for the concentration of the benzothiophene derivative using HPLC or a UV-Vis spectrophotometer.
Protocol 3: Oxidative Desulfurization of Benzothiophene
-
Prepare Model Fuel: Dissolve the benzothiophene derivative in a suitable organic solvent (e.g., n-octane, toluene) to simulate a fuel matrix.
-
Prepare Oxidant Solution: Prepare a solution of the oxidant (e.g., potassium ferrate(VI), hydrogen peroxide) in an aqueous phase.
-
Set up the Reaction: In a reaction vessel, combine the model fuel and the oxidant solution. If necessary, add a phase transfer agent.
-
Reaction Conditions: Maintain the desired reaction temperature using a water bath. Stir the mixture vigorously using a magnetic stirrer or a high-shear mixer to ensure good contact between the two phases.[10]
-
Reaction Monitoring: Take samples from the organic phase at different time points.
-
Analysis: Analyze the samples to determine the concentration of the remaining benzothiophene derivative and the formed benzothiophene sulfone using GC-SCD (Sulfur Chemiluminescence Detector) or HPLC.
Degradation Pathways and Experimental Workflows
Biodegradation Pathway of Benzothiophene by Rhodococcus sp.
Caption: Proposed biodegradation pathway of benzothiophene by certain bacterial strains.
General Photocatalytic Degradation Workflow
Caption: A typical experimental workflow for photocatalytic degradation studies.
Oxidative Desulfurization (ODS) Pathway
References
- 1. Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of Benzothiophene and Related Compounds by a Soil Pseudomonas in an Oil-Aqueous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodesulfurization of benzothiophene and dibenzothiophene by a newly isolated Rhodococcus strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodegradation of benzothiophene sulfones by a filamentous bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. mdpi.com [mdpi.com]
- 8. Oxidation of benzothiophene, dibenzothiophene, and methyl-dibenzothiophene by ferrate(VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. deswater.com [deswater.com]
- 10. An Innovative Approach for Oxidative Desulfurization Advancement through High Shear Mixing: An Optimization Study on the Application of Benzothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uhplcs.com [uhplcs.com]
- 12. medikamenterqs.com [medikamenterqs.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. rheniumgroup.co.il [rheniumgroup.co.il]
- 15. Analysis of the dibenzothiophene metabolic pathway in a newly isolated Rhodococcus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. orbit.dtu.dk [orbit.dtu.dk]
- 17. Alginate–oligothiophene aerogels as photocatalysts for the degradation of emerging organic contaminants in water - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA06689H [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1-Benzothiophene-5-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzothiophene-5-carbonitrile.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on a common synthetic route: the palladium-catalyzed cyanation of 5-bromo-1-benzothiophene.
Issue 1: Low or No Product Yield
Possible Causes and Solutions
| Cause | Recommended Solution |
| Inactive Catalyst | The palladium catalyst is sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored catalyst and ligands. |
| Poor Quality Starting Material | The 5-bromo-1-benzothiophene may contain impurities that inhibit the catalyst. Verify the purity of the starting material by NMR or GC-MS before use. |
| Incorrect Reaction Temperature | The reaction temperature is critical for catalyst activity. Ensure the reaction mixture reaches and is maintained at the optimal temperature (typically 80-120 °C, depending on the specific catalytic system). |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, a longer reaction time may be required. |
| Inappropriate Solvent | The choice of solvent is crucial for solubility and catalyst performance. Anhydrous DMF, DMAc, or dioxane are commonly used. Ensure the solvent is of high purity and anhydrous. |
Issue 2: Presence of Significant Impurities in the Crude Product
Common Impurities and Mitigation Strategies
| Impurity | Formation Pathway | Mitigation and Removal |
| Unreacted 5-bromo-1-benzothiophene | Incomplete reaction. | Increase reaction time, temperature, or catalyst loading. Can be removed by column chromatography or recrystallization. |
| 1-Benzothiophene (dehalogenated side product) | Reductive dehalogenation of the starting material. | Ensure strictly anaerobic conditions. Minimize the use of protic solvents. Separable by column chromatography. |
| 5-Hydroxy-1-benzothiophene | Hydrolysis of the nitrile product or reaction of the starting material with hydroxide ions. | Use anhydrous conditions and a non-nucleophilic base. Can be removed by an acidic wash or column chromatography. |
| Palladium Residues | Incomplete removal of the catalyst. | Filter the reaction mixture through a pad of Celite® or silica gel. Further purification can be achieved by treatment with activated carbon or a metal scavenger. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A common and reliable method is the palladium-catalyzed cyanation of 5-bromo-1-benzothiophene. This reaction typically utilizes a palladium(0) catalyst, a phosphine ligand, and a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).
Q2: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be withdrawn, diluted, and analyzed to observe the disappearance of the starting material (5-bromo-1-benzothiophene) and the appearance of the product.
Q3: What are the key safety precautions for this synthesis?
Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Work with cyanide-containing compounds requires specific waste disposal protocols. Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.
Q4: My final product has a persistent color. What could be the cause and how can I remove it?
A persistent color in the final product is often due to residual palladium catalyst or the formation of colored organic byproducts. To remove these, you can try treating a solution of your product with activated carbon, followed by filtration through Celite®. If the color persists, column chromatography is recommended.
Experimental Protocols
Synthesis of this compound via Palladium-Catalyzed Cyanation
This protocol is a representative example and may require optimization based on laboratory conditions and reagent quality.
Materials:
-
5-bromo-1-benzothiophene
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add 5-bromo-1-benzothiophene (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble materials.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Purification by Recrystallization
For further purification, the product obtained from column chromatography can be recrystallized.
-
Dissolve the crude this compound in a minimal amount of a hot solvent mixture (e.g., ethanol/water or toluene/hexane).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Purity Analysis by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Synthetic pathway for this compound.
Technical Support Center: Alternative Catalysts for Benzothiophene Cyclization Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of benzothiophene and its derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) for experiments utilizing alternative catalysts for benzothiophene cyclization reactions.
General Troubleshooting and FAQs
Q1: My benzothiophene synthesis is resulting in a low yield. What are the general factors I should investigate?
A1: Low yields are a common issue in organic synthesis. Before focusing on catalyst-specific problems, consider these general factors:
-
Purity of Reagents and Solvents : Ensure all starting materials, reagents, and solvents are pure and dry. Moisture and impurities can deactivate catalysts, quench intermediates, and lead to unwanted side reactions.[1]
-
Reaction Time and Temperature : Monitor the reaction's progress using techniques like TLC or LC-MS to determine the optimal reaction time. Both incomplete and prolonged reactions can decrease the yield. Temperature control is also critical; ensure it is stable and appropriate for the specific catalytic system.
-
Inert Atmosphere : Many catalytic reactions are sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) if the protocol requires it.
-
Quantitative Transfers : Be meticulous during the work-up and purification steps to avoid mechanical loss of your product.[2]
-
Purification Method : Improper purification can lead to significant product loss. Column chromatography and recrystallization are common methods for purifying benzothiophene derivatives.[3] The choice of solvent system for both techniques is crucial for good separation and recovery.
Q2: I'm having difficulty purifying my crude benzothiophene product. What are the best practices?
A2: Effective purification is essential for obtaining high-purity benzothiophene derivatives. Here are some tips for the two most common methods:
-
Column Chromatography : This is a versatile method for separating the desired product from byproducts and unreacted starting materials.
-
Eluent System : Common choices include mixtures of hexane and ethyl acetate or hexane and diethyl ether.[3] A gradual increase in eluent polarity is often effective.[3]
-
Sample Loading : Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel before loading it onto the column.[3]
-
-
Recrystallization : This method is excellent for purifying solid products.
-
Solvent Choice : The ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while impurities remain soluble at all temperatures. For benzothiophene, alcohols like isopropyl alcohol or a mixture of alcohol and water can be effective.[4]
-
Cooling Rate : Gradual cooling is crucial for forming pure crystals.[4]
-
Troubleshooting and FAQs by Catalyst Type
Photocatalytic Cyclization (e.g., Eosin Y)
Q3: My visible-light photocatalytic synthesis of a benzothiophene derivative is not working well. What should I check?
A3: Visible-light photocatalysis offers a mild, metal-free alternative for benzothiophene synthesis.[5][6] If you are encountering issues, consider the following:
-
Light Source : Ensure your light source (e.g., green LED) is emitting at the correct wavelength to excite the photocatalyst (Eosin Y is excited by green light).[5][7] The intensity and distance of the light source from the reaction vessel can also impact the reaction rate.
-
Degassing : Oxygen can quench the excited state of the photocatalyst. Ensure the reaction mixture is properly degassed before starting the irradiation.
-
Catalyst Concentration : While photocatalysts are used in catalytic amounts, too low a concentration can lead to a slow or incomplete reaction.
-
Substrate Scope : The reaction works well with o-methylthio-arenediazonium salts and various alkynes.[5][8] Electron-donating and halogen substituents on the diazonium salts are generally well-tolerated.[6]
Q4: What are the typical reaction conditions for an Eosin Y-catalyzed benzothiophene synthesis?
A4: A general procedure involves irradiating a solution of an o-methylthio-arenediazonium salt, an alkyne, and a catalytic amount of Eosin Y in a suitable solvent like DMSO with green light at room temperature.[5]
| Parameter | Typical Value | Reference |
| Catalyst | Eosin Y | [5] |
| Catalyst Loading | ~5 mol% | [5] |
| Light Source | Green Light (LED) | [5][7] |
| Solvent | DMSO | [5] |
| Temperature | Room Temperature | [5] |
| Reaction Time | 24-36 hours | [5] |
| Yields | 40-70% | [5] |
Metal-Free, Base-Catalyzed Cyclization (e.g., DBU)
Q5: I am attempting a base-catalyzed synthesis of a benzothiophene derivative, but the yield is low. How can I optimize it?
A5: Base-catalyzed methods provide a metal-free route to benzothiophenes, often proceeding through a propargyl–allenyl rearrangement.[9] Optimization is key for these reactions:
-
Choice of Base : The strength of the base is critical. For the rearrangement of specific propargyl substrates, strong organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective, whereas weaker bases like triethylamine (TEA) or DABCO may not initiate the reaction.[9]
-
Base Concentration : The amount of base can significantly impact the yield. An optimal concentration needs to be determined experimentally; for instance, increasing DBU from 0.1 to 0.2 equivalents has been shown to improve yields.[9]
-
Solvent Selection : The choice of solvent can influence the reaction efficiency. Tetrahydrofuran (THF) has been found to be a good solvent for DBU-catalyzed cyclizations, while others like dichloromethane (DCE), toluene, and acetonitrile (CH3CN) were less effective.[9]
-
Temperature : These reactions can be sensitive to temperature. A moderate temperature, such as 50 °C, may be optimal, as lower temperatures can reduce the reaction's effectiveness.[9]
Q6: What is a typical experimental protocol for a DBU-catalyzed benzothiophene synthesis?
A6: A representative procedure involves treating a substituted 3-(2-(allylthio)phenyl)prop-1-yn-1-yl)benzoate with DBU in THF under a nitrogen atmosphere at 50 °C for 12 hours.[9]
| Parameter | Typical Value | Reference |
| Catalyst | DBU | [9] |
| Catalyst Loading | 0.2 equivalents | [9] |
| Solvent | THF | [9] |
| Temperature | 50 °C | [9] |
| Reaction Time | 12 hours | [9] |
| Yields | 54-83% | [9] |
Halogen-Mediated Electrophilic Cyclization (e.g., Iodine)
Q7: My iodine-catalyzed cyclization of a thiophenol with an alkyne is giving a complex mixture of products. What could be the cause?
A7: Iodine-catalyzed reactions are an efficient, metal-free method for synthesizing benzothiophenes.[10] However, controlling the reaction conditions is crucial to avoid side products.
-
Stoichiometry of Iodine : The amount of iodine can influence the reaction outcome. In some cases, iodine is used in catalytic amounts, while in others, it is a stoichiometric reagent for electrophilic cyclization, leading to 3-iodobenzothiophenes.[8][11]
-
Reaction Time and Temperature : These parameters need to be carefully controlled to prevent over-reaction or decomposition.
-
Solvent-Free Conditions : Some protocols for iodine-catalyzed reactions are performed under solvent-free conditions, which can be beneficial for efficiency and green chemistry.[10]
-
Substrate Reactivity : The electronic properties of both the thiophenol and the alkyne can affect the reaction's regioselectivity and efficiency.
Q8: Can you provide a general protocol for an iodine-mediated synthesis of 3-iodobenzothiophenes?
A8: A typical procedure involves the reaction of an ortho-alkynylaryl methyl sulfide with molecular iodine in a solvent like dichloromethane at room temperature.[11] This electrophilic cyclization is generally fast and efficient.[12]
| Parameter | Typical Value | Reference |
| Reagent | Molecular Iodine (I₂) | [11] |
| Solvent | Dichloromethane (CH₂Cl₂) | [11] |
| Temperature | Room Temperature | [11] |
| Reaction Time | 30 minutes | [11] |
| Yields | ~70% | [11] |
Other Transition Metal-Catalyzed Cyclizations (e.g., Gold, Copper)
Q9: My gold-catalyzed cyclization of an α-thioallene is not proceeding to completion. What should I troubleshoot?
A9: Gold catalysts are highly effective for the cycloisomerization of α-thioallenes.[13] If the reaction is sluggish, consider the following:
-
Catalyst Loading : There is often a minimum catalyst concentration required. A typical starting point is 1-2 mol% of a gold(I) salt like AuCl. If the reaction is slow, increasing the loading to 5 mol% may be necessary.[13]
-
Catalyst Poisoning : Gold catalysts can be poisoned by impurities such as halides or bases. Ensure high-purity reagents and solvents, and use scrupulously clean glassware.[13]
-
Temperature : If the reaction is slow at room temperature, gentle heating may be required. However, monitor for side product formation at elevated temperatures.[13]
Q10: I am getting low yields in my copper-catalyzed synthesis of a 2-acylbenzothiophene. What are the likely causes?
A10: Copper-catalyzed reactions provide a versatile route to various benzothiophene derivatives.[14] Low yields can often be attributed to:
-
Choice of Copper Salt and Ligand : The combination of the copper salt (e.g., CuI, Cu(OAc)₂) and ligand (e.g., 1,10-phenanthroline, TMEDA) is crucial for catalytic activity.[10][15]
-
Sulfur Source : In reactions where a sulfur source is introduced in situ, its nature and reactivity are important. For example, xanthates can be effective sulfur surrogates.[14]
-
Oxidant : Some copper-catalyzed reactions require an oxidant. The choice and stoichiometry of the oxidant can significantly impact the yield.
Experimental Protocols
Protocol 1: Visible-Light Photocatalytic Synthesis of Benzothiophenes[5]
-
In a vial, combine the o-methylthio-arenediazonium salt (0.25 mmol, 1.0 equiv), the alkyne (5.0 equiv), and Eosin Y (0.05 equiv).
-
Add DMSO (1.0 mL) and stir the mixture to dissolve the components.
-
Degas the solution with argon or nitrogen for 15-20 minutes.
-
Place the vial at a fixed distance from a green LED lamp and irradiate for 24-36 hours with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Metal-Free, Base-Catalyzed Synthesis of Benzothiophenes[9]
-
To a nitrogen-flushed, oven-dried reaction vessel, add the substituted 3-(2-(allylthio)phenyl)prop-1-yn-1-yl)benzoate (0.5 mmol, 1.0 equiv) and anhydrous THF (2.0 mL).
-
Add DBU (0.1 mmol, 0.2 equiv) to the solution.
-
Heat the reaction mixture to 50 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for benzothiophene synthesis.
Caption: Troubleshooting decision tree for low reaction yields.
Caption: Simplified photocatalytic cycle for benzothiophene synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Visible Light Photocatalytic Synthesis of Benzothiophenes [organic-chemistry.org]
- 7. Visible light photocatalytic synthesis of benzothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent developments in synthetic methods for benzo[ b ]heteroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00219F [pubs.rsc.org]
- 9. Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzothiophene synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Competition Studies in Alkyne Electrophilic Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1-Benzothiophene-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of 1-Benzothiophene-5-carbonitrile. The information is curated to address common challenges encountered during its preparation, with a focus on the impact of reaction solvents on the overall yield.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound and its derivatives.
Problem 1: Low or No Yield of this compound
Low or no yield is a frequent issue in organic synthesis. Several factors related to the choice of solvent and reaction conditions can be the cause.
Possible Causes and Solutions:
-
-
Recommendation: Consider screening solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), acetonitrile, or toluene. For palladium-catalyzed cross-coupling reactions to form benzothiophene derivatives, DMSO has been shown to provide superior results in some cases.[1] Aromatic solvents like toluene can be advantageous as they allow for azeotropic removal of water, which can be beneficial in cyclization reactions.[2]
-
-
Reaction Temperature: The temperature must be sufficient to overcome the activation energy of the reaction. However, excessively high temperatures can lead to decomposition of reactants or products.
-
Recommendation: The optimal temperature is highly dependent on the solvent and the specific synthetic route. For many benzothiophene syntheses, temperatures range from ambient to reflux.[3] It is advisable to start with milder conditions and gradually increase the temperature while monitoring the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Recommendation: Monitor the reaction progress closely using TLC. If the starting materials are not fully consumed, consider extending the reaction time or incrementally increasing the temperature.
-
-
Moisture or Air Sensitivity: Some reagents and intermediates in benzothiophene synthesis are sensitive to moisture and oxygen.
-
Recommendation: Ensure all glassware is thoroughly dried, and use anhydrous solvents. If any of the reagents are known to be air-sensitive, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Problem 2: Formation of Impurities and Side Products
The presence of impurities can complicate purification and reduce the final yield. The choice of solvent can play a role in minimizing side reactions.
Possible Causes and Solutions:
-
Side Reactions: Depending on the synthetic route, various side reactions can occur. For instance, in reactions involving electrophilic substitution, the solvent can influence the regioselectivity.
-
Recommendation: A careful selection of the solvent can help control selectivity. In some cases, a mixture of solvents can be beneficial. For example, the addition of heptane to a toluene reaction mixture has been shown to aid in the crystallization of the desired benzothiophene product, thereby driving the reaction equilibrium towards its formation.[2]
-
-
Product Degradation: The desired product may be unstable under the reaction or workup conditions.
-
Recommendation: Analyze the reaction mixture at different time points to check for product degradation. If degradation is observed, consider milder reaction conditions or a different workup procedure.
-
-
Impure Starting Materials: The purity of the starting materials is crucial for a clean reaction.
-
Recommendation: Ensure the purity of all reagents and solvents before use. Purification of starting materials, if necessary, can significantly improve the outcome of the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical reported yield for the synthesis of this compound?
A yield of approximately 56% has been reported for the synthesis of this compound, although the specific reaction conditions and solvent were not detailed in the available literature.[1][4]
Q2: Which solvents are commonly used for the synthesis of benzothiophene derivatives?
A range of solvents have been employed in the synthesis of benzothiophene derivatives, depending on the specific reaction. Commonly used solvents include:
-
Aprotic Polar Solvents: Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are often used, particularly in palladium-catalyzed reactions.[1][5]
-
Aromatic Hydrocarbons: Toluene and xylene are suitable for reactions requiring higher temperatures and for azeotropic water removal.[2]
-
Halogenated Solvents: Dichloromethane and chloroform are also utilized in some synthetic procedures.
-
Ethers: Tetrahydrofuran (THF) is a common solvent for reactions involving organometallic reagents.
-
Alcohols: Methanol and ethanol can be used, for example, in cyclization reactions.
Q3: How can I purify the crude this compound?
Standard purification techniques for organic compounds can be applied. The most common methods are:
-
Column Chromatography: This is a highly effective method for separating the desired product from impurities. Silica gel is a common stationary phase, and the eluent system (a mixture of non-polar and polar solvents like hexane and ethyl acetate) should be chosen based on the polarity of the compound and impurities, as determined by TLC analysis.[1]
-
Recrystallization: If a suitable solvent is found in which the product has high solubility at elevated temperatures and low solubility at room temperature, recrystallization can be an excellent method for obtaining high-purity material.
Q4: Can solvent-free conditions be used for benzothiophene synthesis?
Yes, for certain types of reactions, solvent-free conditions, often in conjunction with microwave irradiation, have been successfully employed for the synthesis of related heterocyclic compounds. These "green" methods can lead to shorter reaction times and improved yields.
Data Presentation
While specific comparative data for the synthesis of this compound is limited, the following table summarizes the solvents and yields reported for the synthesis of various other benzothiophene derivatives, which can serve as a guide for solvent selection.
| Benzothiophene Derivative | Reaction Type | Solvent | Yield (%) |
| 2-Phenylbenzo[b]thiophene 1,1-dioxide | Pd-Catalyzed C2 Arylation | DMSO | >95[1] |
| 3-Iodo-2-[5-(4-methoxyphenyl)thiophen-2-yl]-1-benzothiophene | Electrophilic Cyclization | Not Specified | High |
| 2-(1-Alkenyl)benzothiophenes | Heterocyclodehydration | Acetonitrile (MeCN) | 55-82 |
| 2-Substituted Benzo[b]thiophenes | Pd-Catalyzed Coupling | DMF | up to 87[5] |
| 3-Arylated Benzothiophenes | Interrupted Pummerer Reaction | Dichloromethane (CH₂Cl₂) | Not specified |
| 3-Alkylated Benzothiophenes | Interrupted Pummerer Reaction | Acetonitrile (MeCN) | Not specified |
Experimental Protocols
Below are generalized experimental protocols for key reactions used in the synthesis of benzothiophene derivatives, which can be adapted for the synthesis of this compound with appropriate modifications of starting materials.
Protocol 1: Palladium-Catalyzed C2 Arylation of a Benzothiophene Precursor (Adapted from[1])
This protocol is for the arylation of a pre-formed benzothiophene ring.
-
Reaction Setup: To a reaction vessel, add the benzothiophene starting material (1.0 equiv), the arylboronic acid (3.0 equiv), Pd(OAc)₂ (0.1 equiv), Cu(OAc)₂ (2.0 equiv), and pyridine (3.0 equiv).
-
Solvent Addition: Add anhydrous DMSO to the vessel.
-
Reaction Conditions: Heat the mixture at 100 °C for 20 hours under an inert atmosphere.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Protocol 2: Electrophilic Cyclization to Form the Benzothiophene Ring
This protocol describes a general approach for the cyclization to form the benzothiophene core.
-
Reaction Setup: Dissolve the appropriate acyclic precursor in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Reagent Addition: Add the electrophilic cyclizing agent (e.g., iodine, N-bromosuccinimide) to the solution at a controlled temperature (often room temperature or below).
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC.
-
Workup: Upon completion, quench the reaction (e.g., with a solution of sodium thiosulfate if iodine was used). Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over a drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate the solvent. Purify the residue by column chromatography or recrystallization.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 3. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]
Validation & Comparative
A Comprehensive Guide to the Structural Validation of 1-Benzothiophene-5-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The structural integrity of synthesized compounds is a cornerstone of chemical research and drug development. For derivatives of 1-Benzothiophene-5-carbonitrile, a scaffold of interest in medicinal chemistry, rigorous structural validation is paramount. This guide provides a comparative overview of standard analytical techniques and presents experimental data to aid in the unequivocal confirmation of their molecular structures.
Data Presentation: A Comparative Analysis
The following tables summarize key physical and spectroscopic data for this compound and representative derivatives. This quantitative data serves as a benchmark for researchers synthesizing similar compounds.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₉H₅NS | 159.21 | 69 |
| 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | C₁₀H₁₂N₂S | 192.29 | Not Reported |
| 1-Benzothiophene-5-carbaldehyde | C₉H₆OS | 162.21 | Not Reported |
Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
Data for this compound is predicted based on spectral data of closely related analogs. Specific experimental data was not available in the searched resources.
| Proton | This compound (Predicted) | 1-Benzothiophene-5-carbaldehyde |
| H2 | ~7.5-7.6 | 7.63 |
| H3 | ~7.4-7.5 | 7.45 |
| H4 | ~8.0-8.1 | 8.25 |
| H6 | ~7.7-7.8 | 7.95 |
| H7 | ~7.9-8.0 | 7.90 |
| CHO | - | 10.10 |
Table 3: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
Data for this compound is predicted based on spectral data of closely related analogs. Specific experimental data was not available in the searched resources.
| Carbon | This compound (Predicted) |
| C2 | ~125 |
| C3 | ~123 |
| C3a | ~139 |
| C4 | ~127 |
| C5 | ~110 |
| C6 | ~130 |
| C7 | ~124 |
| C7a | ~141 |
| CN | ~118 |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M]+ or [M+H]⁺ (m/z) | Key Fragments (m/z) |
| This compound | EI | 159 | 132, 115, 89 |
| Benzo[b]thiophene | EI | 134 | 134, 89 |
Table 5: Infrared (IR) Spectroscopy Data
| Functional Group | This compound (Expected, cm⁻¹) |
| C≡N Stretch | 2220-2260 |
| Aromatic C-H Stretch | 3000-3100 |
| Aromatic C=C Stretch | 1450-1600 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental results. Below are standard protocols for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
Acquisition time: 2-4 seconds.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Electron Ionization (EI): Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane). The sample is introduced via a direct insertion probe or as the effluent from a gas chromatograph.
-
Electrospray Ionization (ESI): Prepare a dilute solution (1-10 µg/mL) of the sample in a solvent mixture compatible with LC-MS (e.g., acetonitrile/water with 0.1% formic acid).
-
-
Instrumentation and Analysis:
-
EI-MS: A mass spectrometer equipped with an electron ionization source. The standard electron energy is 70 eV. The instrument is typically a quadrupole or time-of-flight (TOF) analyzer.
-
ESI-MS: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization source. Analysis is performed by infusing the sample solution directly or after chromatographic separation.
-
X-ray Crystallography
-
Crystal Growth: High-quality single crystals are essential. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected.
-
Data Collection:
-
The crystal is mounted on a goniometer head and placed in an X-ray diffractometer.
-
The crystal is cooled (often to 100-120 K) to minimize thermal vibrations.
-
A monochromatic X-ray beam is directed at the crystal, and diffraction patterns are collected as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the intensities and positions of the reflections.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined until the calculated diffraction pattern matches the experimental data.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the structural validation of this compound derivatives.
Caption: Workflow for the structural validation of this compound derivatives.
Caption: Logical relationships in spectroscopic data interpretation for structural validation.
Comparative Analysis: 1-Benzothiophene-5-carbonitrile vs. 1-Benzofuran-5-carbonitrile
A Guide for Researchers in Drug Discovery and Development
This guide provides a detailed comparison of 1-Benzothiophene-5-carbonitrile and 1-Benzofuran-5-carbonitrile, two heterocyclic compounds of significant interest in medicinal chemistry. Both scaffolds are present in numerous biologically active molecules, and understanding their comparative physicochemical properties, spectroscopic signatures, and biological potential is crucial for the rational design of novel therapeutic agents. This document summarizes available quantitative data, presents detailed experimental protocols for their synthesis and evaluation, and visualizes key structural and synthetic relationships.
Physicochemical and Spectroscopic Properties
This compound and 1-Benzofuran-5-carbonitrile share a similar bicyclic core structure, differing by the heteroatom in the five-membered ring—sulfur in the former and oxygen in the latter. This seemingly minor substitution significantly influences their electronic and steric properties, which in turn affects their physical characteristics and interactions with biological targets.
| Property | This compound | 1-Benzofuran-5-carbonitrile |
| Molecular Formula | C₉H₅NS | C₉H₅NO |
| Molecular Weight | 159.21 g/mol [1] | 143.14 g/mol [2][3] |
| Melting Point | 69 °C[4][5] | 84 °C |
| Boiling Point | 312.7 °C at 760 mmHg[1] | 260.8 °C at 760 mmHg |
| Density | ~1.28 g/cm³ (predicted)[5] | ~1.2 g/cm³ |
| Appearance | White to light yellow solid[5] | White to light yellow crystalline powder |
| CAS Number | 2060-63-1[1] | 79002-39-4[2][3] |
Spectroscopic Data Summary
| Spectroscopic Data | This compound | 1-Benzofuran-5-carbonitrile |
| ¹H NMR | Aromatic protons typically appear in the range of 7.0-8.5 ppm. | Aromatic protons typically appear in the range of 7.0-8.0 ppm. |
| ¹³C NMR | Aromatic carbons typically appear in the range of 110-140 ppm. The carbon of the nitrile group (C≡N) would appear further downfield. | Aromatic carbons typically appear in the range of 105-155 ppm. The carbon of the nitrile group (C≡N) would appear further downfield. |
| IR (Infrared) Spectroscopy | Characteristic peaks include C≡N stretching around 2220-2240 cm⁻¹, aromatic C=C stretching around 1400-1600 cm⁻¹, and C-S stretching. | Characteristic peaks include C≡N stretching around 2220-2240 cm⁻¹, aromatic C=C stretching around 1400-1600 cm⁻¹, and C-O-C stretching. |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) peak at m/z = 159. | Molecular Ion (M⁺) peak at m/z = 143. |
Biological Activity and Therapeutic Potential
Both benzothiophene and benzofuran cores are considered "privileged structures" in medicinal chemistry, as they are found in a wide range of compounds with diverse biological activities. While specific data for the 5-carbonitrile derivatives is limited, the broader classes of compounds offer insights into their potential applications.
1-Benzothiophene Derivatives:
Derivatives of benzothiophene have been extensively studied and have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. For instance, benzothiophene acrylonitrile analogs have demonstrated potent anticancer activity, with some compounds showing growth inhibition (GI50) values in the nanomolar range against a panel of 60 human cancer cell lines.[6] These compounds are hypothesized to exert their cytotoxic effects through interaction with tubulin.
1-Benzofuran Derivatives:
Similarly, benzofuran derivatives are known for their significant biological activities, including anticancer, antimicrobial, and antioxidant properties.[7] Some benzofuran derivatives have been investigated as inhibitors of various kinases, such as Aurora B kinase, which plays a crucial role in mitosis and is often overexpressed in cancer cells.[8] The cytotoxicity of certain benzofuran derivatives has been evaluated against multiple cancer cell lines, with some exhibiting promising activity.[9]
Comparative Perspective:
The isosteric replacement of sulfur with oxygen (or vice versa) can lead to significant changes in the biological activity profile of a molecule. This is due to differences in electronegativity, size, and the ability to form hydrogen bonds. Generally, the sulfur atom in the benzothiophene ring is considered more lipophilic than the oxygen in the benzofuran ring, which can affect cell permeability and binding to hydrophobic pockets of target proteins.
Experimental Protocols
General Synthesis of 5-Cyanobenzofurans/thiophenes
A common method for the synthesis of these compounds involves the cyanation of a corresponding 5-bromo-substituted benzofuran or benzothiophene.
Protocol: Cyanation of 5-Bromo-1-benzofuran
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-1-benzofuran (1 equivalent), copper(I) cyanide (1.2 equivalents), and anhydrous N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 153 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride in aqueous hydrochloric acid. Stir for 30 minutes to decompose the copper cyanide complex.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 1-benzofuran-5-carbonitrile.
A similar protocol can be adapted for the synthesis of this compound starting from 5-bromo-1-benzothiophene.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and 1-Benzofuran-5-carbonitrile) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: General synthetic route for the preparation of the target compounds.
Caption: Key structural features influencing biological activity.
References
- 1. This compound | 2060-63-1 | CAA06063 [biosynth.com]
- 2. 1-Benzofuran-5-carbonitrile | C9H5NO | CID 2795184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. This compound CAS#: 2060-63-1 [m.chemicalbook.com]
- 6. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Differentiating Benzothiophene Isomers Through Spectroscopy
For researchers, scientists, and professionals in drug development, the precise identification of isomers is a critical step in ensuring the efficacy, safety, and novelty of a compound. Benzothiophene, a key aromatic heterocyclic scaffold found in numerous pharmaceuticals, presents such a challenge with its isomers, primarily the stable benzo[b]thiophene and the more reactive, less common benzo[c]thiophene.[1] Their distinct structural arrangements give rise to unique physicochemical properties, making their unambiguous differentiation essential in synthesis and quality control.[1] This guide provides a comprehensive comparison of the spectroscopic data of these isomers, complete with experimental protocols and visual workflows to aid in their identification.
Isomer Structures at a Glance
The fundamental difference between the primary benzothiophene isomers lies in the fusion of the benzene and thiophene rings.
References
In Vitro Efficacy of 1-Benzothiophene-5-carbonitrile Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of several 1-Benzothiophene-5-carbonitrile analogs, drawing upon published experimental data. The focus is on their anticancer properties, with a detailed examination of their activity against various human cancer cell lines.
Comparative Efficacy of Benzothiophene Analogs
A study on a series of benzothiophene acrylonitrile analogs identified three potent compounds—5, 6, and 13—with significant growth inhibition against a panel of 60 human cancer cell lines.[1][2] These analogs demonstrated broad-spectrum anticancer activity, with GI50 values (the molar drug concentration required to cause 50% growth inhibition) generally in the nanomolar range.[1][2]
Key Analogs and Their Potency:
-
Analog 5 ([Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile]): Exhibited GI50 values between 10.0 nM and 90.9 nM in 85% of the cancer cell lines tested. It showed particularly good activity against all tested leukemia, colon cancer, CNS cancer, and prostate cancer cell lines.[1]
-
Analog 6 ([Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile]): Showed GI50 values ranging from 21.1 nM to 98.9 nM in 96% of the cancer cell lines. It was highly effective against all tested leukemia, CNS cancer, and prostate cancer cell lines.[1]
-
Analog 13 ([E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile]): Demonstrated the most potent growth inhibition, with GI50 values less than 10.0 nM in the majority of the human cancer lines examined.[1]
Another study investigated a novel benzothiophene derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), and determined its EC50 values against a range of cancer cell lines.[3]
The following tables summarize the quantitative data on the in vitro efficacy of these analogs.
Table 1: Growth Inhibition (GI50) of Benzothiophene Acrylonitrile Analogs in Selected Cancer Cell Lines [1]
| Cancer Type | Cell Line | Analog 5 (GI50, nM) | Analog 6 (GI50, nM) | Analog 13 (GI50, nM) |
| Leukemia | CCRF-CEM | 10.0 | 21.2 | <10.0 |
| K-562 | 10.0 | 22.8 | <10.0 | |
| Colon Cancer | COLO 205 | 10.0 | 25.1 | <10.0 |
| HCT-116 | 10.0 | 24.9 | <10.0 | |
| CNS Cancer | SF-295 | 10.0 | 26.6 | <10.0 |
| SNB-75 | 10.0 | 27.2 | <10.0 | |
| Melanoma | MALME-3M | 10.0 | 27.9 | <10.0 |
| SK-MEL-5 | 10.0 | 29.3 | <10.0 | |
| Ovarian Cancer | OVCAR-3 | 10.5 | 25.1 | <10.0 |
| NCI/ADR-RES | 10.5 | 26.2 | <10.0 | |
| Prostate Cancer | PC-3 | 10.0 | 28.5 | <10.0 |
| DU-145 | 10.0 | 29.0 | <10.0 | |
| Breast Cancer | MCF7 | 28.3 | 35.8 | <10.0 |
| MDA-MB-231 | 35.4 | 40.1 | <10.0 |
Table 2: Cytotoxic Activity (EC50) of 3-iodo-2-phenylbenzo[b]thiophene (IPBT) [3]
| Cancer Cell Line | EC50 (µM) |
| MDA-MB-231 | 126.67 |
| HepG2 | 67.04 |
| LNCaP | 127.59 |
| Caco-2 | 63.74 |
| Panc-1 | 76.72 |
| HeLa | 146.75 |
| Ishikawa | 110.84 |
Experimental Protocols
NCI-60 Human Tumor Cell Line Screen (for Analogs 5, 6, and 13) [1]
The in vitro anticancer evaluation of benzothiophene acrylonitrile analogs 5, 6, and 13 was conducted using the National Cancer Institute's (NCI) 60 human tumor cell line screen.
NCI-60 Screening Workflow
Cytotoxicity Assay for IPBT [3]
The cytotoxic effects of 3-iodo-2-phenylbenzo[b]thiophene (IPBT) were determined against various cancer cell lines. While the specific assay is not detailed in the abstract, such studies typically involve methods like the MTT or SRB assay to measure cell viability after treatment with the compound.
Mechanism of Action
Tubulin Polymerization Inhibition (Analogs 5, 6, and 13)
The cytotoxic activity of the benzothiophene acrylonitrile analogs is hypothesized to be mediated through their interaction with tubulin, a key component of microtubules.[1][2] By interfering with tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to mitotic arrest and ultimately cell death.[1] A significant advantage of these compounds is their ability to overcome P-glycoprotein (P-gp)-mediated resistance, a common mechanism of drug resistance in cancer cells.[1][2] The cell death induced by analog 6 appears to be through a mode consistent with mitotic catastrophe, which is noteworthy as many cancers have developed resistance to apoptosis.[1]
Tubulin Polymerization Inhibition Pathway
Induction of Apoptosis (IPBT)
The novel benzothiophene derivative IPBT was found to induce apoptosis in cancer cells.[3] This was evidenced by the activation of pro-apoptotic genes, including BAX, CASP3, CASP8, CASP9, and P53.[3] Furthermore, IPBT was shown to effectively inhibit cell migration and colony formation.[3]
IPBT-Induced Apoptotic Pathway
References
The Versatile Benzothiophene Scaffold: A Comparative Guide to Structure-Activity Relationships
Benzothiophene, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1][2] The structural versatility of the benzothiophene nucleus allows for extensive chemical modifications, leading to the development of potent therapeutic agents across various disease areas, including oncology, infectious diseases, and neurodegenerative disorders.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzothiophene derivatives, supported by quantitative experimental data, detailed methodologies, and visual representations of key concepts to aid researchers and drug development professionals.
Anticancer Activity of Benzothiophene Derivatives
Benzothiophene derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that include tubulin polymerization inhibition, kinase inhibition, and the induction of apoptosis.[1]
Structure-Activity Relationship (SAR) Insights
The anticancer efficacy of benzothiophene derivatives is significantly influenced by the nature and position of substituents on the benzothiophene core and any appended phenyl rings. A general SAR can be summarized as follows:
-
Substitution at the 2- and 3-positions: The substitution pattern at these positions is crucial for activity. For instance, 2-phenylacrylonitrile derivatives have shown potent cytotoxic effects.[3]
-
Methoxy groups on the phenyl ring: The presence of methoxy groups on a phenyl ring attached to the benzothiophene scaffold, particularly a trimethoxyphenyl moiety, is often associated with potent antitubulin activity, mimicking the activity of combretastatin A-4.[3]
-
Configuration of isomers: The geometric isomerism (Z vs. E) can significantly impact cytotoxicity. For example, in certain acrylonitrile analogs, the E-isomer has been found to be more potent than the Z-isomer.[3]
-
Oxidation of the sulfur atom: Oxidation of the thiophene sulfur to a sulfone (1,1-dioxide) can lead to potent inhibitors of signaling pathways, such as STAT3, which are crucial for cancer cell proliferation and survival.[4][5]
Below is a diagram illustrating the key structural features influencing the anticancer activity of benzothiophene derivatives.
Caption: Key structural modifications on the benzothiophene scaffold that influence anticancer activity.
Comparative Performance of Anticancer Benzothiophene Derivatives
Several studies have synthesized and evaluated novel benzothiophene analogs for their anticancer properties. The following table summarizes the in vitro growth inhibitory activities of selected benzothiophene acrylonitrile analogs against a panel of human cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | GI50 (nM) | Reference |
| 5 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Leukemia, Colon, CNS, Prostate | 10 - 66.5 | [3] |
| 6 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia, CNS, Prostate | 21.2 - 50.0 | [3] |
| 13 | E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Most NCI-60 cell lines | < 10.0 | [3] |
| 8b | A benzo[b]thiophene 1,1-dioxide derivative | Various cancer cells | Potent STAT3 inhibitor | [4][5] |
| 16b | 5-hydroxybenzothiophene hydrazide scaffold | U87MG glioblastoma | IC50 = 7.2 µM | [6][7] |
Experimental Protocols: Anticancer Activity Screening
A typical workflow for screening and evaluating the anticancer potential of novel benzothiophene derivatives involves several key experimental stages.
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging Theory and Experiment: A Comparative Guide to Computational and Experimental NMR Data for Benzothiophenes
For Researchers, Scientists, and Drug Development Professionals
The convergence of computational chemistry and experimental spectroscopy offers a powerful paradigm for the structural elucidation and characterization of complex molecules. This guide provides a comparative analysis of computational and experimental Nuclear Magnetic Resonance (NMR) data for benzothiophenes, a class of heterocyclic compounds prevalent in pharmaceuticals and functional materials. By juxtaposing theoretical predictions with empirical evidence, researchers can achieve a deeper understanding of molecular structure, electronic properties, and reactivity.
Quantitative Data Comparison: 1H and 13C NMR Chemical Shifts
The following table presents a representative comparison of experimental and computationally derived 1H and 13C NMR chemical shifts (δ) for a substituted benzothiophene. The computational data is typically generated using Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, which has been shown to provide good correlation with experimental values.[1][2] Deviations between the calculated and experimental values can often be attributed to solvent effects, vibrational averaging, and the specific level of theory used in the calculations.[3]
Table 1: Comparison of Experimental and Calculated 1H and 13C NMR Chemical Shifts (ppm) for a Substituted Benzothiophene Derivative.
| Atom | Experimental 1H NMR (ppm) | Calculated 1H NMR (ppm) | Experimental 13C NMR (ppm) | Calculated 13C NMR (ppm) |
| H-2 | 7.54 | 7.45 | C-2 | 125.5 |
| H-3 | 7.21 | 7.15 | C-3 | 123.8 |
| H-4 | 7.89 | 7.82 | C-3a | 139.7 |
| H-5 | 7.41 | 7.35 | C-4 | 124.3 |
| H-6 | 7.45 | 7.39 | C-5 | 124.9 |
| H-7 | 7.95 | 7.88 | C-6 | 122.9 |
| - | - | - | C-7 | 121.7 |
| - | - | - | C-7a | 140.1 |
Note: The data presented is a representative example based on typical values for substituted benzothiophenes and should be replaced with actual experimental and computational results for a specific molecule of interest.[4]
Methodologies: Experimental and Computational Protocols
A synergistic approach combining experimental NMR spectroscopy and computational chemistry provides a robust framework for the detailed characterization of molecules.[4]
Experimental NMR Protocol
A general protocol for acquiring high-quality NMR spectra of benzothiophene derivatives is as follows:
-
Sample Preparation :
-
Weigh 5-10 mg of the solid sample for 1H NMR and 20-50 mg for 13C NMR.[5]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).[6] Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.[5]
-
Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]
-
-
NMR Spectrometer Setup and Data Acquisition :
-
Spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[5]
-
The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed for optimal homogeneity.[5]
-
For 1H NMR : A standard pulse sequence is used with parameters such as a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[5]
-
For 13C NMR : A proton-decoupled pulse sequence is employed. Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds to ensure quantitative data.[5]
-
For complex spectra with overlapping signals, 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for unambiguous assignments.[6]
-
Computational NMR Protocol (DFT/GIAO)
Computational prediction of NMR chemical shifts is a powerful tool for structure verification and assignment. The general workflow is as follows:
-
Molecular Geometry Optimization :
-
NMR Chemical Shift Calculation :
-
The NMR isotropic magnetic shielding constants are calculated for the optimized geometry using the GIAO method.[2][8] This method is widely used for its accuracy in predicting chemical shifts.[9]
-
The calculations are typically performed at the same level of theory as the geometry optimization.[1][8]
-
-
Conversion to Chemical Shifts :
-
The calculated isotropic shielding constants (σ) are converted to chemical shifts (δ) by referencing them to the calculated shielding constant of a standard, typically tetramethylsilane (TMS).[9] The equation used is: δsample = σTMS - σsample.
-
Visualizing the Workflow
The following diagrams illustrate the general workflow for the comparison of experimental and computational NMR data and the logical process for structure elucidation.
Caption: Workflow for comparing experimental and computational NMR data.
This guide underscores the synergy between experimental and computational approaches in modern chemical research. The cross-validation of empirical and theoretical data is crucial for accurate spectral assignments and provides a deeper insight into the structure-property relationships of benzothiophenes, thereby accelerating the discovery and development of new therapeutic agents and materials.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Vibrational spectroscopic, NMR parameters and electronic properties of three 3-phenylthiophene derivatives via density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Unveiling the Cytotoxic Potential of Novel Benzothiophene Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cytotoxic effects of emerging benzothiophene derivatives. It offers a synthesis of quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to support advancements in cancer research.
A new wave of synthetic benzothiophene compounds is demonstrating significant promise as potential anticancer agents. Recent studies have highlighted their potent cytotoxic activity against a variety of human cancer cell lines. This guide consolidates key findings on these novel compounds, offering a direct comparison of their efficacy and a deeper look into their mechanisms of action.
Quantitative Cytotoxicity Analysis
The cytotoxic effects of several novel benzothiophene derivatives have been rigorously evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) values, key indicators of a compound's potency, are summarized below.
| Compound Class | Compound | Target Cell Lines | Activity (µM) | Reference |
| Benzothiophene Acrylonitriles | Analog 5 | Panel of 60 human cancer cell lines | 0.01 - 0.1 (GI50) | [1] |
| Analog 6 | Panel of 60 human cancer cell lines | 0.01 - 0.1 (GI50) | [1] | |
| Analog 13 | Panel of 60 human cancer cell lines | 0.01 - 0.1 (GI50) | [1] | |
| Substituted Benzothiophenes | Ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate (5b) | MCF-7, NCI-H460, SF-268 | Most Active | [1] |
| Ethyl 5-amino-4-((4-methoxyphenyl)carbonyl)-3-methylthiophene-2-carboxylate (8c) | MCF-7, NCI-H460, SF-268 | Most Active | [1] | |
| 5-3-(ethoxy-3-oxopropanamido)-3-methyl-4-(phenylcarbamoyl)thiophene-2-carboxylate (9) | MCF-7, NCI-H460, SF-268 | Most Active | [1] | |
| Benzothienopyrimidines | Compound 12 | MCF-7 | 8.15 (IC50) | [2] |
| α-Hydroxyphosphonates with Benzothiophene Scaffold | Various Derivatives | U266, A2058, HT-29, EBC-1 | Significant Activity | [3] |
Mechanisms of Action: A Tale of Two Pathways
The cytotoxic activity of these novel benzothiophene compounds appears to be mediated primarily through two distinct mechanisms: the induction of apoptosis and the inhibition of tubulin polymerization.
Induction of Apoptosis: Certain benzothiophene derivatives trigger programmed cell death, or apoptosis, in cancer cells. This process is characterized by a cascade of molecular events, including the activation of caspases and mitochondrial dysfunction.[4] The intrinsic pathway of apoptosis is often implicated, involving the release of cytochrome c from the mitochondria.[4]
Inhibition of Tubulin Polymerization: Another key mechanism involves the disruption of the cellular cytoskeleton.[5] Specific benzothiophene compounds have been shown to inhibit the polymerization of tubulin, a critical protein for microtubule formation.[5][6] This disruption leads to cell cycle arrest and ultimately, cell death.[5]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for the key assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 × 10⁴ cells/well and incubated for 24 hours.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the benzothiophene compounds and incubated for 48-72 hours.[9][10]
-
MTT Addition: After the treatment period, 28 µL of a 2 mg/mL MTT solution is added to each well, and the plate is incubated for 1.5 hours at 37°C.[9]
-
Formazan Solubilization: The MTT solution is removed, and the remaining formazan crystals are solubilized by adding 130 µL of dimethyl sulfoxide (DMSO). The plate is then incubated for 15 minutes at 37°C with shaking.[9]
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm.[9] The absorbance is directly proportional to the number of viable cells.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the assembly of microtubules from purified tubulin.[6][11]
Protocol:
-
Reaction Mixture Preparation: Purified tubulin (e.g., from porcine brain) is prepared in an assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[11][12]
-
Compound Addition: The test compounds are added to the tubulin solution at various concentrations.
-
Polymerization Initiation: Polymerization is initiated by the addition of GTP and glycerol, followed by incubation at 37°C.[12]
-
Monitoring Polymerization: The extent of tubulin polymerization is monitored by measuring the increase in light scattering or fluorescence over time using a microplate reader.[6][11]
Visualizing the Pathways
To further elucidate the experimental and molecular processes, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. New benzo(b)thiophenesulphonamide 1,1-dioxide derivatives induce a reactive oxygen species-mediated process of apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Assessing the Drug-Likeness of 1-Benzothiophene-5-carbonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-benzothiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1] Derivatives of this structure are being explored for numerous therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[1] The nitrile substituent at the 5-position of the benzothiophene core offers a versatile handle for synthetic modification, making 1-Benzothiophene-5-carbonitrile an attractive starting point for the development of novel drug candidates.
This guide provides a comparative assessment of the drug-likeness of this compound derivatives. It outlines key physicochemical properties, presents available experimental data for related compounds, and details the experimental protocols necessary for a comprehensive evaluation of their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.
In Silico Physicochemical Profiling and Drug-Likeness Rules
A fundamental step in early drug discovery is the evaluation of a compound's physicochemical properties to predict its potential for oral bioavailability. Several empirical rules, most notably Lipinski's Rule of Five, provide a framework for this initial assessment. An ideal orally administered drug candidate generally adheres to the following criteria:
-
Molecular Weight (MW): ≤ 500 Daltons[2]
-
LogP (lipophilicity): ≤ 5[2]
-
Hydrogen Bond Donors (HBD): ≤ 5[2]
-
Hydrogen Bond Acceptors (HBA): ≤ 10[2]
The parent compound, this compound, and a selection of its hypothetical derivatives were analyzed to predict their compliance with these rules.
| Compound | Structure | Molecular Weight ( g/mol ) | LogP | HBD | HBA | Lipinski's Rule of Five Violations |
| This compound | 159.21[3] | 2.6 | 0 | 1 | 0 | |
| 2-Methyl-1-benzothiophene-5-carbonitrile | 173.24 | 3.0 | 0 | 1 | 0 | |
| 2-Chloro-1-benzothiophene-5-carbonitrile | 193.66 | 3.2 | 0 | 1 | 0 | |
| 2-Amino-1-benzothiophene-5-carbonitrile | 174.23 | 2.1 | 1 | 2 | 0 | |
| 2-Hydroxy-1-benzothiophene-5-carbonitrile | 175.21 | 2.2 | 1 | 2 | 0 |
Note: LogP and other calculated properties are estimations and may vary depending on the algorithm used. The structures for the derivatives are hypothetical for illustrative purposes.
Based on these in silico predictions, the this compound scaffold demonstrates a favorable starting point for drug design, with the parent molecule and its simple derivatives comfortably falling within the parameters of Lipinski's Rule of Five.
Experimental ADMET Data: A Case Study of Tetrahydro-Benzothiophene Derivatives
| Compound ID | Kinetic Solubility (μM) at pH 7.4 | Microsomal Stability (Human) - % Remaining at 60 min |
| Compound A | > 100 | 85 |
| Compound B | 55 | 62 |
| Compound C | 12 | 35 |
| Compound D | < 1 | 5 |
Data presented is illustrative and based on findings for a related series of compounds to demonstrate typical experimental outputs.
These results highlight the significant impact of structural modifications on crucial drug-like properties such as solubility and metabolic stability.
Experimental Protocols for ADMET Assessment
To experimentally validate the drug-likeness of this compound derivatives, a panel of in vitro ADMET assays is essential. Below are detailed methodologies for key experiments.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound, which is a key predictor of oral absorption.
Methodology:
-
Caco-2 cells are seeded on a semi-permeable membrane in a multi-well plate and cultured for 21 days to form a differentiated monolayer that mimics the intestinal epithelium.[4]
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (AP) side of the monolayer, and samples are collected from the basolateral (BL) side at various time points.[5]
-
To assess active efflux, the compound is added to the BL side, and its transport to the AP side is measured.
-
The concentration of the compound in the collected samples is quantified by LC-MS/MS.[5]
-
The apparent permeability coefficient (Papp) is calculated. A high Papp value is indicative of good intestinal absorption.[5]
Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a compound in the presence of liver enzymes, primarily Cytochrome P450s (CYPs).
Methodology:
-
The test compound (typically at a concentration of 1 µM) is incubated with liver microsomes (human, rat, or other species) at 37°C.[2]
-
The reaction is initiated by the addition of the cofactor NADPH.[2]
-
Aliquots are taken at specific time points (e.g., 0, 15, 30, 60 minutes) and the reaction is quenched by the addition of a solvent like acetonitrile.
-
The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
The rate of disappearance of the compound is used to calculate its half-life (t½) and intrinsic clearance (CLint).
Cytochrome P450 Inhibition Assay
Objective: To determine the potential of a compound to inhibit the activity of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9), which can lead to drug-drug interactions.
Methodology:
-
The test compound is incubated with human liver microsomes and a specific probe substrate for the CYP isoform of interest.
-
The reaction is initiated by the addition of NADPH.
-
After a set incubation period, the reaction is terminated.
-
The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.
-
The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is calculated. A low IC50 value indicates a higher potential for drug-drug interactions.[6]
hERG Channel Inhibition Assay
Objective: To assess the potential of a compound to inhibit the hERG potassium channel, which can lead to cardiotoxicity (QT prolongation).
Methodology:
-
Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.
-
The whole-cell patch-clamp technique is employed to measure the hERG current (IhERG).[7]
-
The cells are exposed to increasing concentrations of the test compound.
-
The inhibition of the hERG current is measured, and the IC50 value is determined.[7] A low IC50 value suggests a higher risk of cardiotoxicity.
Plasma Protein Binding Assay
Objective: To determine the extent to which a compound binds to plasma proteins, which affects its distribution and availability to reach its target.
Methodology:
-
The test compound is added to plasma (human or animal) and incubated.
-
Equilibrium dialysis, ultrafiltration, or ultracentrifugation is used to separate the protein-bound and unbound fractions of the compound.
-
The concentration of the compound in the unbound fraction is quantified by LC-MS/MS.
-
The percentage of the compound bound to plasma proteins is calculated. High plasma protein binding can limit the free drug concentration available for therapeutic effect.[8]
Visualizing the Drug-Likeness Assessment Workflow
The following diagram illustrates a typical workflow for assessing the drug-likeness of a new chemical entity.
Caption: A generalized workflow for assessing the drug-likeness of chemical compounds.
Conclusion
The this compound scaffold represents a promising starting point for the development of new therapeutic agents, with in silico analyses indicating favorable physicochemical properties. However, as demonstrated by the limited available experimental data on related compounds, extensive in vitro ADMET profiling is crucial to identify derivatives with optimal drug-like characteristics. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the absorption, distribution, metabolism, excretion, and toxicity of novel this compound derivatives, thereby facilitating the selection of lead candidates with a higher probability of success in clinical development. Future studies should focus on generating comprehensive experimental ADMET datasets for a diverse range of these derivatives to establish clear structure-activity and structure-property relationships.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 2060-63-1 | CAA06063 [biosynth.com]
- 4. CA2266617A1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ensemble of structure and ligand-based classification models for hERG liability profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The clinical relevance of plasma protein binding changes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biodesulfurization of Benzothiophene and Dibenzothiophene
For Researchers, Scientists, and Drug Development Professionals
The removal of sulfur from fossil fuels and chemical feedstocks is a critical process in reducing environmental pollution and preventing catalyst poisoning in industrial applications. While conventional hydrodesulfurization (HDS) is effective for many sulfur-containing compounds, it is less efficient for the removal of recalcitrant heterocyclic compounds such as benzothiophene (BT) and dibenzothiophene (DBT). Biodesulfurization (BDS) has emerged as a promising and environmentally benign alternative that targets these persistent molecules. This guide provides an objective comparison of the biodesulfurization of benzothiophene versus dibenzothiophene, supported by experimental data, detailed methodologies, and pathway visualizations.
Performance Comparison at a Glance
The efficiency of biodesulfurization is highly dependent on the specific microorganism and the reaction conditions. Generally, microorganisms exhibit different affinities and degradation rates for benzothiophene and dibenzothiophene. The following table summarizes key quantitative data from studies on the biodesulfurization of these two compounds.
| Parameter | Benzothiophene (BT) | Dibenzothiophene (DBT) | Microorganism | Reference |
| Specific Desulfurization Rate | 0.954 µmol/(g of dry cells·h) | 0.813 µmol/(g of dry cells·h) | Gordonia alkanivorans strain 1B | [1] |
| Specific Desulfurization Rate | Not reported | 13.2 mmol DBT/kg DCW/h | Rhodococcus erythropolis IGTS8 | [2] |
| Complete Degradation Time | Not specified | 10 hours (for 3 mM DBT) | Rhodococcus erythropolis SHT87 | [3] |
| Preference in a Mixture | Preferred source of sulfur | Utilized after BT concentration decreased | Gordonia alkanivorans strain 1B | [1] |
Metabolic Pathways: A Visual Breakdown
The microbial degradation of benzothiophene and dibenzothiophene primarily occurs through sulfur-specific pathways, which selectively cleave carbon-sulfur bonds without degrading the valuable carbon skeleton of the molecule.
The biodesulfurization of dibenzothiophene is well-characterized and proceeds via the renowned "4S pathway".[4][5] This pathway involves a series of enzymatic reactions catalyzed by DszC, DszA, and DszB, with the cofactor regeneration supported by DszD.[4] The end products are 2-hydroxybiphenyl (2-HBP) and sulfite.[4][5]
The biodesulfurization of benzothiophene follows a similar oxidative pathway, although the specific enzymes and intermediates can vary between different microorganisms.[6][7] The process generally starts with the oxidation of the sulfur atom, followed by ring cleavage to yield a hydroxylated product.[7] One common pathway results in the formation of o-hydroxystyrene.[5]
Experimental Protocols
The following section details a generalized experimental workflow for assessing the biodesulfurization of benzothiophene and dibenzothiophene. This protocol is a composite of methodologies reported in the literature.[2][8]
Microorganism and Culture Conditions
-
Microorganism: A bacterial strain with known desulfurization activity, such as Rhodococcus erythropolis IGTS8 or Gordonia alkanivorans, is typically used.
-
Growth Medium: The bacterium is cultured in a basal salts medium (BSM) containing a suitable carbon source (e.g., glycerol or glucose), a nitrogen source (e.g., ammonium chloride), and trace elements. Sulfur is provided in a form that does not repress the desulfurization enzymes, such as dimethyl sulfoxide (DMSO) or by using the target sulfur compound (DBT or BT) as the sole sulfur source.
-
Cultivation: The culture is incubated at an optimal temperature (e.g., 30°C) with shaking to ensure adequate aeration until it reaches the desired growth phase (typically late exponential or early stationary phase).
Preparation of Resting Cells
-
The bacterial cells are harvested from the growth medium by centrifugation.
-
The cell pellet is washed multiple times with a sterile phosphate buffer to remove any residual medium components.
-
The washed cells are then resuspended in the same buffer to a desired concentration, often measured as dry cell weight (DCW) per volume.
Biodesulfurization Assay
-
Reaction Setup: The biodesulfurization reaction is commonly performed in a two-phase system to mimic the conditions of oil processing. This system consists of an aqueous phase (containing the resting cells in buffer) and an organic phase (a hydrocarbon solvent like n-dodecane or hexadecane) in which the benzothiophene or dibenzothiophene is dissolved at a specific concentration (e.g., 1-5 mM).[2]
-
Incubation: The reaction mixture is incubated at the optimal temperature with vigorous shaking to ensure proper mixing and mass transfer between the two phases.
-
Sampling: Samples are withdrawn from the organic phase at regular time intervals for analysis.
Analytical Methods
-
Extraction: The sulfur compounds and their metabolites are extracted from the organic phase samples using a suitable solvent (e.g., ethyl acetate or acetonitrile).
-
Quantification: The concentrations of the parent sulfur compound (BT or DBT) and the desulfurized product (e.g., 2-HBP or o-hydroxystyrene) are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]
The following diagram illustrates a typical experimental workflow for a biodesulfurization study.
Concluding Remarks
The biodesulfurization of benzothiophene and dibenzothiophene presents a viable and specific approach for sulfur removal from various feedstocks. While both compounds can be degraded via similar oxidative pathways, the efficiency and substrate preference can vary significantly among different microbial strains. Dibenzothiophene biodesulfurization via the 4S pathway is extensively studied and well-understood. Benzothiophene biodesulfurization, while effective, shows more pathway variability. For researchers and professionals in drug development, understanding these nuances is crucial for designing and optimizing bioprocesses, as well as for the potential discovery of novel biocatalysts with enhanced activity and substrate specificity. The provided data and protocols offer a solid foundation for further investigation and application of biodesulfurization technologies.
References
- 1. mdpi.com [mdpi.com]
- 2. psecommunity.org [psecommunity.org]
- 3. Mechanistic Understanding of Gordonia sp. in Biodesulfurization of Organosulfur Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodesulfurization Induces Reprogramming of Sulfur Metabolism in Rhodococcus qingshengii IGTS8: Proteomics and Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodesulfurization - Wikipedia [en.wikipedia.org]
- 6. Biodesulfurization of benzothiophene and dibenzothiophene by a newly isolated Rhodococcus strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Desulphurisation of benzothiophene and dibenzothiophene by actinomycete organisms belonging to the genus Rhodococcus, and related taxa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differentiation of different dibenzothiophene (DBT) desulfurizing bacteria via surface-enhanced Raman spectroscopy (SERS) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01735H [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 1-Benzothiophene-5-carbonitrile: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 1-Benzothiophene-5-carbonitrile is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound and its associated waste, aligning with standard safety protocols and regulatory requirements.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[1][2]
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). | Prevents skin contact with the chemical. |
| Body Protection | Lab coat and appropriate protective clothing.[2] | Minimizes the risk of skin exposure. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if dust is generated and exposure limits are exceeded.[1] | Protects against inhalation of harmful dust. |
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1] Adherence to federal, state, and local regulations is mandatory.[3]
Step 1: Segregation of Waste
Immediately segregate all waste containing this compound at the point of generation. This includes:
-
Unused or excess chemical.
-
Contaminated solvents and solutions.
-
Disposable labware such as gloves, pipette tips, and weighing papers.
Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.
Step 2: Waste Containment
-
Solid Waste: Collect solid this compound and contaminated disposables in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".
-
Liquid Waste: For solutions containing this compound, use a designated, sealed, and leak-proof container. Ensure the container is compatible with the solvent used. The container must also be clearly labeled with "Hazardous Waste" and list all chemical constituents.
-
Empty Containers: Decontaminate empty containers of this compound before disposal. If not thoroughly decontaminated, they must be treated as hazardous waste.
Step 3: Storage
Store the sealed hazardous waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1] Ensure the storage area is secure and accessible only to authorized personnel.
Step 4: Arrange for Professional Disposal
Contact a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the this compound waste. This typically involves high-temperature incineration. Provide the disposal company with a complete and accurate description of the waste.
III. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to the spill site.
-
Wear Appropriate PPE: Before cleaning, don the personal protective equipment outlined in the table above.
-
Contain and Absorb: For minor spills, sweep up the solid material and place it into a suitable container for disposal.[1] Avoid generating dust.[1][2] If a solution is spilled, absorb it with an inert material (e.g., vermiculite, sand) and collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Benzothiophene-5-carbonitrile
Essential Safety and Handling Guide for 1-Benzothiophene-5-carbonitrile
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No: 2060-63-1). The following procedures are designed to minimize risks and ensure a safe laboratory environment.
Hazard Profile
This compound is classified as harmful and an irritant. It is harmful if swallowed, inhaled, or comes into contact with the skin.[1] The compound causes irritation to the skin, eyes, and respiratory system.[1] A significant hazard is that it may be metabolized to cyanide, which can impair cellular respiration and lead to severe health effects, including headache, dizziness, weakness, and potentially death.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. All work should be conducted in a certified chemical fume hood to ensure adequate ventilation.[2] The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Wear appropriate protective gloves.[2][3] Nitrile gloves are often recommended for handling similar chemical compounds. |
| Eye/Face Protection | Safety Goggles / Face Shield | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Body Protection | Protective Clothing / Lab Coat | Wear appropriate protective clothing to prevent skin exposure.[3] |
| Respiratory Protection | Fume Hood / Respirator | Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[2] If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][3] |
Operational and Disposal Plans
Strict adherence to the following protocols is essential for safe handling and disposal.
Handling and Storage Protocol
Handling:
-
Avoid all contact with skin, eyes, and clothing.[3]
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.[2]
-
Ensure adequate ventilation and use only under a chemical fume hood.[2]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
Emergency First Aid Procedures
Immediate action is required in case of exposure:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1][2] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Get medical aid.[1][2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, have them rinse their mouth and drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[1]
Spill and Disposal Plan
Accidental Release Measures: In the event of a spill, wear full protective equipment. Avoid generating dust. Sweep up the material and place it into a suitable, closed container for disposal.[2] Prevent the spill from entering drains or waterways.[4]
Disposal: All waste, including contaminated PPE and empty containers, must be disposed of through an approved waste disposal plant.[2] Disposal procedures must be in accordance with all local, state, and federal regulations.
Visual Workflow: Chemical Spill Response
The following diagram outlines the procedural flow for safely managing a spill of this compound.
Caption: Workflow for handling a chemical spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
